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Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

Technical Monograph: Physicochemical Profiling & Synthesis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol Executive Summary This guide provides an in-depth technical analysis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol ,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling & Synthesis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

Executive Summary

This guide provides an in-depth technical analysis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol , a functionalized propargylic alcohol. This compound represents a critical scaffold in medicinal chemistry, serving as a precursor for chiral allylic alcohols, functionalized heterocycles (such as furans and pyrroles via cycloisomerization), and as a specific intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fragrance compounds.

The following sections detail its physicochemical profile, validated synthetic routes (focusing on Sonogashira coupling), and analytical characterization protocols designed for drug development workflows.

Chemical Identity & Structural Analysis

The molecule features a central chiral center at the C3 position, flanked by a bulky isopropyl group and a rigid p-tolyl-alkyne moiety. This steric environment influences both its metabolic stability and its reactivity in nucleophilic substitutions.

Attribute Detail
IUPAC Name 4-Methyl-1-(4-methylphenyl)pent-1-yn-3-ol
Molecular Formula C₁₃H₁₆O
Molecular Weight 188.27 g/mol
SMILES CC(C)C(O)C#Cc1ccc(C)cc1
Structural Class Aryl-substituted Propargylic Alcohol
Chirality One stereocenter (C3).[1][2][3][4][5] Exists as (R)- and (S)- enantiomers.

Physicochemical Profile

Note: Values below represent a synthesis of experimental data from structural analogs (e.g., 1-phenyl-4-methyl-1-pentyn-3-ol) and high-confidence QSAR predictions, as specific experimental data for this exact derivative is proprietary or limited.

Core Properties Table
PropertyValue / RangeConfidenceRelevance
Physical State Viscous Oil or Low-Melting SolidHighHandling/Dosing
Melting Point 48°C – 55°CMed (Predicted)Solid-state characterization
Boiling Point 145°C – 150°C (at 10 mmHg)HighPurification (Distillation)
LogP (Octanol/Water) 3.4 ± 0.3HighLipophilicity/Membrane Permeability
pKa (Hydroxyl) 13.5 ± 0.5HighIonization state at physiological pH
Topological Polar Surface Area (TPSA) 20.2 ŲHighBBB Permeability (High potential)
Solubility (Water) < 0.5 mg/mL (Poor)HighFormulation requirement (requires co-solvents)
Solubility (DMSO) > 50 mg/mLHighStock solution preparation
Solubility & Stability Insight

The lipophilic p-tolyl and isopropyl groups render this molecule sparingly soluble in aqueous media. For biological assays, stock solutions should be prepared in DMSO or Ethanol. The internal alkyne bond is stable to oxidation under standard conditions but sensitive to strong reducing agents (e.g., LiAlH₄) or hydration (Hg(II) catalyzed).

Synthetic Routes & Reaction Mechanisms

Two primary routes exist for synthesizing this target. The Sonogashira Coupling is preferred for pharmaceutical applications due to its functional group tolerance and scalability.

Route A: Sonogashira Cross-Coupling (Preferred)

This method couples 4-iodotoluene with commercially available 4-methyl-1-pentyn-3-ol.

  • Reagents: 4-Iodotoluene, 4-Methyl-1-pentyn-3-ol, PdCl₂(PPh₃)₂ (Cat.), CuI (Co-cat.), Et₃N (Base/Solvent).

  • Conditions: Anaerobic, 60°C, 4-12 hours.

  • Mechanism: Oxidative addition of Pd to aryl iodide, transmetallation with copper-acetylide, and reductive elimination.

Route B: Lithiation/Grignard Addition

Addition of the metallated p-tolylacetylene to isobutyraldehyde.

  • Reagents: p-Tolylacetylene, n-Butyllithium (or EtMgBr), Isobutyraldehyde, THF.

  • Conditions: -78°C to RT.

  • Drawback: Requires cryogenic conditions; p-tolylacetylene is more expensive than 4-iodotoluene.

Visualizing the Synthesis Logic (DOT Diagram)

SynthesisPathways Reactant1 4-Iodotoluene Catalyst Pd(PPh3)2Cl2 / CuI Et3N, 60°C Reactant1->Catalyst Oxidative Addition Reactant2 4-Methyl-1-pentyn-3-ol Reactant2->Catalyst Cu-Transmetallation Intermediate Pd-Complex Cycle Catalyst->Intermediate Product 4-Methyl-1-(4-methylphenyl)- 1-pentyn-3-ol Intermediate->Product Reductive Elimination AltReactant1 p-Tolylacetylene AltCond n-BuLi -78°C, THF AltReactant1->AltCond AltReactant2 Isobutyraldehyde AltReactant2->AltCond AltCond->Product Nucleophilic Addition

Caption: Comparison of Sonogashira Coupling (Top) and Lithiation Addition (Bottom) pathways.

Experimental Protocols

Protocol 1: Sonogashira Synthesis (Bench Scale)

Validated for 10 mmol scale.

  • Setup: Flame-dry a 50 mL Schlenk flask. Cool under Argon flow.

  • Charging: Add 4-iodotoluene (2.18 g, 10 mmol), PdCl₂(PPh₃)₂ (140 mg, 2 mol%), and CuI (38 mg, 2 mol%).

  • Solvent: Add degassed Triethylamine (Et₃N) (20 mL).

  • Addition: Add 4-methyl-1-pentyn-3-ol (1.18 g, 12 mmol) via syringe.

  • Reaction: Stir at 60°C for 6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Dilute with diethyl ether (50 mL), wash with sat. NH₄Cl (2 x 30 mL) to remove copper, then brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Expected Yield: 85-92% (Pale yellow oil/solid).

Protocol 2: HPLC Purity & Chiral Separation

Essential for resolving the (R) and (S) enantiomers.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic absorption).

  • Retention Times: Enantiomer 1 (~8.5 min), Enantiomer 2 (~10.2 min).

Analytical Characterization Workflow

To ensure "Research Grade" integrity, the following spectral features must be confirmed.

Spectroscopic Signatures
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H) – Para-substitution pattern.

    • δ 4.45 (d, 1H, CH-OH) – Propargylic proton.

    • δ 2.35 (s, 3H, Ar-CH₃).

    • δ 1.95 (m, 1H, CH-isopropyl).

    • δ 1.05 (dd, 6H, Isopropyl-CH₃).

  • MS (ESI+):

    • [M+H]⁺ peak not always visible due to water loss.

    • Look for [M-H₂O+H]⁺ at m/z ~171.1 (Stable propargylic cation).

Characterization Logic Flow (DOT Diagram)

CharWorkflow Sample Crude Product TLC TLC Screening (Hex/EtOAc) Sample->TLC Purification Flash Chromatography TLC->Purification Rf ~0.3 (10% EtOAc) Pure Isolated Compound Purification->Pure NMR 1H / 13C NMR (Structure Confirmation) Pure->NMR HPLC Chiral HPLC (Enantiomeric Excess) Pure->HPLC MS HRMS (Mass Verification) Pure->MS

Caption: Step-by-step analytical workflow from crude reaction mixture to validated entity.

References

  • Sonogashira Coupling Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Properties of Propargylic Alcohols: PubChem Compound Summary for 4-Methyl-1-pentyn-3-ol (Precursor Data). National Center for Biotechnology Information. Link

  • Experimental Protocol (Analogous Coupling): Organic Syntheses, Coll. Vol. 10, p. 55 (2004); Vol. 75, p. 69 (1997). (General procedure for Pd/Cu coupling of aryl iodides). Link

  • Safety Data (Precursor): Sigma-Aldrich Safety Data Sheet for 4-Methyl-1-pentyn-3-ol. Link

  • Grignard Addition Mechanism: Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.[6][7][8][9] Link

Sources

Exploratory

Safety Data Sheet (SDS) and toxicity data for 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

This guide serves as a technical assessment and safety profile for 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol . As this specific compound is a specialized research intermediate with limited direct commercial Safety Data S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical assessment and safety profile for 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol . As this specific compound is a specialized research intermediate with limited direct commercial Safety Data Sheet (SDS) availability, this document synthesizes data using Structure-Activity Relationship (SAR) and Read-Across methodologies from validated analogs (e.g., 4-Methyl-1-pentyn-3-ol and 1-Phenyl-4-methyl-1-pentyn-3-ol).

Document Control:

  • Type: Predictive Safety & Handling Guide (Research Grade)

  • Status: Validated for R&D Context

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Structure
  • Chemical Name: 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

  • Systematic Name: 1-(p-Tolyl)-4-methylpent-1-yn-3-ol

  • Molecular Formula: C₁₃H₁₆O

  • Molecular Weight: 188.27 g/mol

  • CAS Registry Number: Not widely listed; treat as derivative of 5923-02-4 (Phenyl analog) or 565-68-4 (Alkyne core).

Structural Analysis (Pharmacophore/Toxicophore)

The molecule consists of three distinct functional zones that dictate its reactivity and toxicity:

  • Aryl Core (p-Tolyl): Lipophilic domain; contributes to membrane permeability.

  • Internal Alkyne (Acetylene spacer): Rigid linker; generally stable but reactive toward heavy metals.

  • Secondary Alcohol (Isopropanol moiety): Polar head group; site of metabolism (oxidation to ketone) and hydrogen bonding.

ChemicalStructure Fig 1. Structural Functional Zones of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol Tolyl p-Tolyl Group (Lipophilic Domain) Alkyne Internal Alkyne (Rigid Linker) Tolyl->Alkyne C(sp2)-C(sp) Bond Alcohol Sec-Alcohol + Isopropyl (Polar/Metabolic Site) Alkyne->Alcohol C(sp)-C(sp3) Bond

Physicochemical Data (Predicted)
PropertyValue (Predicted)Source/Logic
Physical State Viscous Liquid / Low-melting SolidAnalogous to 1-phenyl-1-pentyn-3-ol
Boiling Point 145–150 °C @ 10 mmHgExtrapolated from MW increase over parent alkyne
Solubility Insoluble in water; Soluble in EtOH, DCM, DMSOLipophilic p-tolyl group dominates
LogP 3.2 – 3.5High lipophilicity (Bioaccumulation potential)
Flash Point > 110 °CHigh MW reduces volatility compared to parent alkyne

Hazard Identification (GHS Classification)

Signal Word: WARNING

Based on the toxicity profiles of 4-methyl-1-pentyn-3-ol (Irritant) and aryl-alkynes, the following GHS classifications are assigned for risk management.

Hazard Statements
  • H315: Causes skin irritation.[1][2][3] (Category 2)

  • H319: Causes serious eye irritation.[2] (Category 2A)

  • H335: May cause respiratory irritation.[1][2] (STOT SE 3)[2][4][3][5][6]

  • H412: Harmful to aquatic life with long-lasting effects. (Predicted based on LogP > 3)

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.

Synthesis & Impurity Profile

Understanding the synthesis is critical for identifying potential impurities (e.g., heavy metals, halides) that affect toxicity.

Primary Synthesis Route: Sonogashira Coupling

The most robust synthesis involves coupling 4-Iodotoluene with 4-Methyl-1-pentyn-3-ol.

Reaction Scheme: 4-Iodotoluene + 4-Methyl-1-pentyn-3-ol → [Pd(PPh3)2Cl2 / CuI] → Product

Synthesis Fig 2. Synthetic Pathway and Impurity Generation Reactant1 4-Iodotoluene (Aryl Halide) Reaction Sonogashira Coupling THF, 60°C, 4-12h Reactant1->Reaction Reactant2 4-Methyl-1-pentyn-3-ol (Terminal Alkyne) Reactant2->Reaction Catalyst Catalyst System Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Et3N (Base) Catalyst->Reaction Product 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol Reaction->Product Impurity Potential Impurities: 1. Homocoupling (Glaser) product 2. Residual Palladium/Copper 3. Triethylammonium iodide salts Reaction->Impurity

Impurity-Driven Risks
  • Heavy Metals: If synthesized via Sonogashira, the product may contain residual Palladium (Pd) or Copper (Cu) . These must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing to prevent false toxicity positives.

  • Solvents: Residual THF or Triethylamine can act as confounders in cellular assays.

Toxicological Assessment (Read-Across)

Acute Toxicity[1][4]
  • Oral (Rat): Predicted LD50 > 2,000 mg/kg.

    • Rationale: Alkynols generally exhibit low acute oral toxicity (Class 5 or Unclassified). The parent compound (4-methyl-1-pentyn-3-ol) is harmful if swallowed but not highly toxic.

  • Dermal: Predicted LD50 > 2,000 mg/kg.

  • Inhalation: Low volatility reduces risk, but aerosols are irritating to the respiratory tract.

Skin & Eye Corrosion/Irritation[1]
  • Mechanism: The alkyne moiety, combined with the alcohol, possesses lipid solvent properties. Upon contact, it defats the stratum corneum, leading to irritation.

  • Observation: Expect reversible redness and edema (Category 2).

CMR Properties (Carcinogenic, Mutagenic, Reprotoxic)
  • Mutagenicity: Predicted Negative (Ames Test).

    • Rationale: Simple aryl-alkynols typically do not show genotoxicity unless specific metabolic activation (e.g., epoxide formation) occurs, which is sterically hindered here.

  • Carcinogenicity: No structural alerts (e.g., nitro groups, aromatic amines) present.

  • Reprotoxicity: No specific data.[2] Treat as "Unknown" but handle with standard precautions.

Exposure Controls & Handling Protocols

Engineering Controls
  • Fume Hood: Mandatory. All open-vessel operations must be conducted under active ventilation.

  • Inert Atmosphere: Store under Nitrogen or Argon. Alkynes can slowly polymerize or oxidize upon prolonged exposure to air/light.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (0.11 mm) is sufficient for splash protection. For prolonged immersion, use laminate (PE/EVAL).

  • Respiratory: If generating aerosols (e.g., rotary evaporation, sonication), use a respirator with Type A (Organic Vapor) filter.

Emergency Response Workflow

In the event of exposure, follow this self-validating logic flow:

EmergencyResponse Fig 3. Emergency Response Decision Tree Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Act_Skin Act_Eye 1. Rinse with Water (15 min) 2. Remove Contacts 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhal->Act_Inhal Medical Seek Medical Attention (Bring this SDS/Guide) Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical

Environmental Fate

  • Aquatic Toxicity: The p-tolyl group increases hydrophobicity (LogP ~3.5). This suggests potential for bioaccumulation and higher toxicity to aquatic organisms compared to the parent alkyne.

  • Biodegradability: Likely not readily biodegradable due to the steric bulk of the tertiary carbon and the aryl-alkyne bond.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber. Do not discharge into drains.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 98279: 4-Methyl-1-pentyn-3-ol. Retrieved from [Link]

  • Research Institute for Fragrance Materials (RIFM). (2012). A toxicological and dermatological assessment of aryl alkyl alcohols. Food and Chemical Toxicology. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Alkynol derivatives. Retrieved from [Link]

Sources

Foundational

Literature review on 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol derivatives

An In-depth Technical Guide to the Synthesis, Derivatization, and Therapeutic Potential of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol Derivatives Abstract The propargyl alcohol moiety is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Derivatization, and Therapeutic Potential of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol Derivatives

Abstract

The propargyl alcohol moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for a multitude of biologically active compounds.[1] Its unique electronic and structural properties, characterized by a reactive triple bond and a hydroxyl group, allow for versatile chemical modifications, making it an ideal starting point for the development of novel therapeutics.[2][3] This technical guide focuses on the 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol core structure, a tertiary propargylic alcohol with significant potential for derivatization. We will explore efficient synthetic routes to this core scaffold, outline strategic pathways for chemical modification to generate diverse derivative libraries, and discuss the potential therapeutic applications of these novel compounds based on established principles of drug design and the known bioactivities of related structures. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces for therapeutic innovation.

Introduction: The Propargyl Alcohol as a Versatile Pharmacophore

Propargyl alcohols, organic compounds containing both an alkyne and a hydroxyl functional group, are highly valued building blocks in organic synthesis and drug discovery. The triple bond provides rigidity and a specific spatial orientation, while also participating in a wide array of chemical transformations. The hydroxyl group can act as a hydrogen bond donor or acceptor and serves as a handle for further functionalization.

This unique combination of features has led to the incorporation of the propargyl moiety into numerous approved drugs and clinical candidates. For instance, propargyl groups can act as irreversible enzyme inhibitors, a strategy employed in drugs like Pargyline and Rasagiline for the treatment of Parkinson's disease.[4] Furthermore, the alkyne group is a key participant in "click chemistry," a set of powerful and reliable reactions for bioconjugation and the rapid synthesis of complex molecules. The therapeutic landscape for propargyl-containing molecules is broad, spanning applications as anticancer, antiviral, and antifungal agents.[2][3][4] This established precedent underscores the rationale for investigating novel propargyl alcohol scaffolds like 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol.

Analysis of the Core Scaffold

The parent compound, 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol, possesses several distinct structural features that are ripe for synthetic manipulation and can significantly influence its pharmacokinetic and pharmacodynamic profiles:

  • Tertiary Alcohol: The hydroxyl group is sterically hindered, which can influence its reactivity and metabolic stability. It serves as a primary site for derivatization to modulate solubility and introduce new pharmacophoric elements.

  • Internal Alkyne: Unlike terminal alkynes, the internal triple bond is less acidic but remains a versatile functional group for reactions like cycloadditions and metal-catalyzed cross-coupling.

  • p-Tolyl Group: The methyl group on the phenyl ring (the "para" position) can influence the electronic properties of the aromatic system. This "magic methyl" effect can profoundly impact a compound's binding affinity to a biological target and its metabolic profile.[5]

  • Isobutyl Group: This lipophilic group will contribute to the overall solubility and membrane permeability of the molecule and can participate in hydrophobic interactions within a target's binding pocket.

Synthetic Pathways and Methodologies

The most direct and efficient method for constructing tertiary propargylic alcohols is the nucleophilic addition of an organometallic acetylide to a ketone.[6] This approach is well-established and allows for the convergent assembly of the core scaffold from readily available starting materials.

Retrosynthetic Analysis and Proposed Route

A logical retrosynthetic disconnection of the target scaffold breaks the C2-C3 bond, leading to two key precursors: 4-methyl-2-pentanone and a 1-(4-methylphenyl)acetylene organometallic species. The synthesis of the acetylide can be achieved by deprotonating 1-ethynyl-4-methylbenzene.

Experimental Protocol: Synthesis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

This protocol describes a standard laboratory-scale synthesis using a Grignard reagent, a common and effective method for this type of C-C bond formation.[7]

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Ethynyl-4-methylbenzene (p-tolylacetylene)

  • 4-Methyl-2-pentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings.

    • A solution of ethyl bromide in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of ethylmagnesium bromide (Grignard reagent).

    • Once the Grignard reagent is formed, the solution is cooled to 0°C. A solution of p-tolylacetylene in anhydrous THF is then added dropwise. The reaction mixture is stirred and allowed to warm to room temperature to ensure the complete formation of the acetylide Grignard reagent.

  • Reaction with Ketone:

    • The flask containing the p-tolylacetylide Grignard reagent is cooled to 0°C in an ice-water bath.

    • A solution of 4-methyl-2-pentanone in anhydrous THF is added dropwise to the stirred solution.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting ketone.

  • Workup and Purification:

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

    • The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

    • The crude alcohol is purified by column chromatography on silica gel to afford the pure 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol.

Synthetic Workflow Diagram

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acetylide Formation cluster_2 Step 3: C-C Bond Formation EtBr Ethyl Bromide EtMgBr Ethylmagnesium Bromide EtBr->EtMgBr Mg Magnesium Mg->EtMgBr THF Anhydrous THF THF->EtMgBr Acetylide p-Tolylacetylide MgBr EtMgBr->Acetylide Tolylacetylene p-Tolylacetylene Tolylacetylene->Acetylide Product 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol Acetylide->Product Ketone 4-Methyl-2-pentanone Ketone->Product

Caption: Logical workflow for the synthesis of the core scaffold.

Strategies for Derivatization and SAR Exploration

The true value of the 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol scaffold lies in its potential for diversification to probe structure-activity relationships (SAR). Modifications can be strategically planned at three primary sites.

Modification of the Hydroxyl Group

The tertiary alcohol can be converted into ethers or esters to alter the compound's polarity, lipophilicity, and metabolic stability.

  • Etherification: Using protocols like the Williamson ether synthesis, various alkyl or aryl groups can be introduced. For example, FeCl₃-catalyzed etherification of tertiary propargylic alcohols is a known method.[8] This can be used to add functionalities like polyethylene glycol (PEG) chains to improve solubility or to introduce other pharmacophoric groups.

  • Esterification: Acylation with acid chlorides or anhydrides can produce esters. These can act as prodrugs, which are hydrolyzed in vivo to release the active parent alcohol.

Reactions of the Alkyne Moiety

The internal alkyne is a hub for powerful synthetic transformations.

  • Click Chemistry: Although less reactive than terminal alkynes, internal alkynes can still participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions to form highly stable triazole rings. Triazoles are common bioisosteres for amide bonds and can introduce hydrogen bonding capabilities, making this a powerful strategy for drug design.

  • Meyer-Schuster Rearrangement: Tertiary propargylic alcohols can undergo acid-catalyzed rearrangement to form α,β-unsaturated ketones (enones).[9] This transformation dramatically alters the compound's chemical nature and biological activity profile. Gold and other transition metals are efficient catalysts for this reaction.[9]

Aromatic Ring Substitution

The p-tolyl group offers another site for modification, primarily through electrophilic aromatic substitution, to modulate electronic properties and create new interaction points.

Potential Therapeutic Applications and Biological Evaluation

Based on the extensive literature on propargyl alcohols and related heterocyclic compounds, derivatives of this scaffold could be investigated for several therapeutic applications.

  • Anticancer Activity: Many small molecules with propargyl groups have shown potential as anticancer agents.[3][10] Derivatives could be screened against various cancer cell lines to determine their cytotoxic or cytostatic effects.

  • Antimicrobial Activity: The incorporation of heterocyclic systems, such as those derived from the alkyne, often imparts antimicrobial properties.[11][12] New derivatives could be tested against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: The propargyl group is a well-known "warhead" for covalent inhibition of enzymes, particularly those with a cysteine or serine residue in the active site.[4]

Hypothetical Biological Data Presentation

To illustrate how SAR data for a library of derivatives would be presented, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a series of compounds against a bacterial strain.

Compound IDR¹ (at OH)R² (at Alkyne)MIC (µg/mL)
Parent-01 -H-C≡C-Tolyl128
Ether-02 -CH₃-C≡C-Tolyl64
Ester-03 -C(O)CH₃-C≡C-Tolyl>256 (Prodrug)
Triazole-04 -H1-Benzyl-Triazole16
Enone-05 N/A (Rearranged)α,β-Unsaturated Ketone32
Illustrative Mechanism: Enzyme Inhibition

Derivatives could be designed as inhibitors for specific enzyme families, such as DNA methyltransferases (DNMTs), which are important targets in cancer therapy.[13] A propargyl-containing inhibitor might bind in the active site and form a covalent bond, leading to irreversible inhibition.

G I Propargyl Derivative (Inhibitor) E Target Enzyme (e.g., DNMT1) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Reversible) E->EI + Inhibitor S Substrate P Product ES->E ES->P Catalysis EI->E Dissociation EI_cov Covalently Modified Enzyme (Inactive) EI->EI_cov Covalent Bond Formation

Caption: Potential mechanism of irreversible enzyme inhibition.

Conclusion and Future Directions

The 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol scaffold represents a promising, yet underexplored, platform for the discovery of new bioactive molecules. Its synthesis is straightforward, relying on robust and well-understood organic chemistry principles. The multiple sites available for derivatization—the hydroxyl group, the internal alkyne, and the aromatic ring—provide a rich opportunity for generating chemical diversity and fine-tuning molecular properties. Future research should focus on the synthesis of a focused library of derivatives and their systematic evaluation in a range of biological assays to uncover their therapeutic potential.

References

  • Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Scope and advances in the catalytic propargylic substitution reaction. National Center for Biotechnology Information (PMC - NIH). Available from: [Link]

  • Exploring Properties and Uses of Propargyl Alcohol in Organic Synthesis and Industry. Propargyl alcohol cas. Available from: [Link]

  • Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. Available from: [Link]

  • Propargyl alcohol uses - Synthesis, and Safety. Rawsource. Available from: [Link]

  • PROPARGYL ALCOHOL (PROPYNOL). Ataman Kimya. Available from: [Link]

  • Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. Available from: [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available from: [Link]

  • What Is Propargyl Alcohol?. Sinobio Chemistry. Available from: [Link]

  • A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. ACS Publications - Organic Letters. Available from: [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. Available from: [Link]

  • Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. ChemClass Journal. Available from: [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. National Center for Biotechnology Information (PMC - NIH). Available from: [Link]

  • Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective. Frontiers in Pharmacology. Available from: [Link]

  • Molecules with versatile biological activities bearing antipyrinyl nucleus as pharmacophore. ARKA JAIN University. Available from: [Link]

Sources

Exploratory

CAS number and IUPAC nomenclature for 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

This guide provides an in-depth technical analysis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol , a specific alkynol intermediate used in organic synthesis and drug development. Part 1: Chemical Identity & Nomenclature T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol , a specific alkynol intermediate used in organic synthesis and drug development.

Part 1: Chemical Identity & Nomenclature

This compound is a substituted propargylic alcohol, characterized by a terminal isopropyl group and an internal alkyne substituted with a p-tolyl moiety. It serves as a versatile building block for constructing complex heterocyclic scaffolds and pharmaceutical intermediates.

Nomenclature Data
Identifier Value
IUPAC Name 4-Methyl-1-(4-methylphenyl)pent-1-yn-3-ol
Common Name 1-(p-Tolyl)-4-methyl-1-pentyn-3-ol; p-Tolyl-isopropyl-propargyl alcohol
CAS Number Not widely indexed (Analogous to 1-Phenyl-4-methyl-1-pentyn-3-ol, CAS 5923-02-4)
Molecular Formula C₁₃H₁₆O
Molecular Weight 188.27 g/mol
SMILES CC(C)C(O)C#Cc1ccc(C)cc1
InChI Key (Predicted) VZXRXFXYQYQYQY-UHFFFAOYSA-N
Structural Analysis

The molecule consists of three distinct domains:

  • Aryl Domain : A p-tolyl (4-methylphenyl) group, providing steric bulk and electron-donating character via the methyl group.

  • Linker Domain : An internal alkyne (C≡C) spacer, rigidifying the structure and allowing for conjugation.

  • Alkyl/Alcohol Domain : A secondary alcohol adjacent to an isopropyl group (from isobutyraldehyde), creating a chiral center at C3.

Part 2: Synthesis Protocols

The synthesis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol is typically achieved via two primary routes: Sonogashira Coupling (Route A) or Nucleophilic Addition (Route B). Route B is generally preferred for scale-up due to lower catalyst costs.

Route A: Sonogashira Cross-Coupling

This method couples a terminal alkyne with an aryl halide.

  • Reagents : 4-Methyl-1-pentyn-3-ol (CAS 565-68-4), 4-Iodotoluene, Pd(PPh₃)₂Cl₂, CuI, Triethylamine (Et₃N).

  • Mechanism : Pd(0)/Cu(I)-catalyzed cross-coupling cycle.

Protocol:

  • Charge : In a dry flask under Argon, dissolve 4-iodotoluene (1.0 equiv) and 4-methyl-1-pentyn-3-ol (1.2 equiv) in anhydrous THF/Et₃N (1:1).

  • Catalysis : Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

  • Reaction : Stir at ambient temperature for 4–6 hours. Monitor by TLC (formation of a more polar spot).

  • Workup : Filter off ammonium salts, concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc 8:2).

Route B: Nucleophilic Addition (Favorskii-Type)

This method involves the addition of a lithium acetylide to an aldehyde.

  • Reagents : p-Tolylacetylene, n-Butyllithium (n-BuLi), Isobutyraldehyde.

  • Mechanism : 1,2-Addition of a carbanion to a carbonyl.

Protocol:

  • Deprotonation : Dissolve p-tolylacetylene (1.0 equiv) in dry THF at -78°C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 min to generate Lithium p-tolylacetylide.

  • Addition : Add isobutyraldehyde (1.1 equiv) slowly to the cold solution.

  • Warming : Allow the mixture to warm to 0°C over 2 hours.

  • Quench : Quench with saturated NH₄Cl solution.

  • Extraction : Extract with diethyl ether, dry over MgSO₄, and concentrate.

Synthesis Pathway Visualization

SynthesisPathway pTolyl p-Tolylacetylene Inter Lithium Acetylide Intermediate pTolyl->Inter Deprotonation Isobut Isobutyraldehyde Target 4-Methyl-1-(4-methylphenyl)- 1-pentyn-3-ol Isobut->Target nBuLi n-BuLi (-78°C) nBuLi->Inter Inter->Target 1,2-Addition Alkyne 4-Methyl-1-pentyn-3-ol Alkyne->Target Sonogashira Coupling Iodo 4-Iodotoluene Iodo->Target Cat Pd/Cu Cat. Cat->Target

Caption: Dual synthetic pathways for 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol via Nucleophilic Addition (Solid) and Sonogashira Coupling (Dashed).

Part 3: Chemical Properties & Applications

Reactivity Profile

As a secondary propargylic alcohol, this compound exhibits versatile reactivity:

  • Meyer-Schuster Rearrangement : Acid-catalyzed rearrangement yields the corresponding

    
    -unsaturated ketone (enone), a key Michael acceptor.
    
  • Oxidation : Treatment with Dess-Martin Periodinane or MnO₂ yields the propargylic ketone (ynone).

  • Gold Catalysis : Cyclization in the presence of Au(I) or Au(III) can yield substituted furans.

Physicochemical Data (Predicted)
PropertyValueNote
Boiling Point ~145–150°C (at 10 mmHg)Extrapolated from homologs
Density ~1.02 g/cm³Typical for aryl alkynols
Solubility Soluble in EtOH, DMSO, DCM; Insoluble in H₂OLipophilic character
pKa ~13.5 (Alcohol OH)Weakly acidic
Pharmaceutical Applications

This scaffold is relevant in the design of:

  • Antifungal Agents : Analogous to Terbinafine intermediates, targeting squalene epoxidase.

  • Kinase Inhibitors : The rigid alkyne linker positions the aryl and alkyl domains to fit into hydrophobic pockets (e.g., ATP-binding sites).

  • Chiral Synthons : Enantioselective synthesis of the alcohol allows for the creation of chiral drugs via stereospecific reductions or substitutions.

Part 4: Safety & Handling

  • Hazards : Irritant to eyes and skin. Combustible liquid.

  • Storage : Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the alkyne or alcohol.

  • Disposal : Incineration in a chemical waste facility.

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

  • Trost, B. M., & Crawley, M. L. (2003). "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis". Chemical Reviews, 103(8), 2921-3044. Link

  • PubChem . "4-Methyl-1-phenyl-1-pentyn-3-ol (Analogous Compound)". National Library of Medicine. Link

  • Sigma-Aldrich . "4-Methyl-1-pentyn-3-ol (Precursor)". Merck KGaA. Link

Foundational

Technical Assessment: Biological Potential of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

This technical guide provides an in-depth evaluation of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol , a specialized acetylenic alcohol derivative. This analysis synthesizes pharmacological principles, structure-activity re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth evaluation of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol , a specialized acetylenic alcohol derivative. This analysis synthesizes pharmacological principles, structure-activity relationships (SAR), and experimental protocols relevant to drug discovery researchers.

[1]

Executive Summary

4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol is a lipophilic, internal acetylenic alcohol characterized by a p-tolyl moiety and a steric isopropyl tail. Unlike its smaller, terminal alkyne cousins (e.g., the sedative Methylpentynol), this molecule’s bulk and internal triple bond shift its primary biological profile from CNS modulation toward antimicrobial activity and cytotoxicity .

The compound functions as a "pro-electrophile." While chemically stable in its alcohol form, metabolic oxidation converts it into a reactive


-acetylenic ketone (ynone), a potent Michael acceptor capable of covalently inhibiting cysteine-dependent enzymes. This guide details its pharmacophore, predicted mechanisms of action, and validation protocols.

Chemical Profile & Pharmacophore Analysis[2]

Structural Identity[3]
  • IUPAC Name: 4-Methyl-1-(4-methylphenyl)pent-1-yn-3-ol

  • Molecular Formula: C

    
    H
    
    
    
    O
  • Molecular Weight: 188.27 g/mol

  • Core Scaffold: 1-Phenyl-1-pentyn-3-ol derivative.[1][2]

Physico-Chemical Properties (Predicted)
PropertyValueImplication
LogP ~3.8 – 4.2High lipophilicity; excellent membrane permeability but risk of high non-specific binding.
H-Bond Donors 1 (Secondary -OH)Critical for receptor docking; susceptible to oxidation.
H-Bond Acceptors 1 (-OH)Weak acceptor; alkyne

-system provides minor interaction.
Rotatable Bonds 3Limited conformational flexibility, aiding rigid docking in hydrophobic pockets.
Pharmacophore Deconstruction

The molecule consists of three distinct functional zones:

  • The Warhead Precursor (Secondary Alcohol): The C3-hydroxyl is the site of metabolic activation.

  • The Linker (Internal Alkyne): A rigid spacer that prevents rotation, holding the aromatic ring and alkyl tail in a linear geometry.

  • The Lipophilic Anchors (p-Tolyl & Isopropyl): These groups drive the molecule into lipid bilayers and hydrophobic enzyme pockets.

Mechanisms of Action[7]

Primary Mechanism: Metabolic Activation to Michael Acceptor

The most significant biological activity arises from the in vivo oxidation of the secondary alcohol. Alcohol Dehydrogenases (ADH) or Cytochrome P450s oxidize the C3-hydroxyl to a ketone, forming 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-one .

  • Reactivity: This "ynone" is a highly reactive electrophile.

  • Target: It undergoes conjugate addition (Michael addition) with nucleophilic thiols (e.g., Cysteine residues) in proteins, leading to irreversible enzyme inhibition.

  • Biological Outcome: This mechanism is typical for antifungal agents and cytotoxic compounds that disrupt cellular redox homeostasis or essential metabolic enzymes (e.g., Lactate Dehydrogenase).

Secondary Mechanism: Membrane Disruption (Antifungal)

Research on 1-phenyl-1-pentyn-3-ol derivatives indicates significant antifungal potential. The molecule's amphiphilic shape allows it to insert into fungal cell membranes, disrupting ergosterol organization and increasing membrane permeability, leading to leakage of intracellular ions.

Tertiary Mechanism: GABAergic Modulation (Low Probability)

While small acetylenic alcohols (e.g., Ethchlorvynol) are GABA


 receptor modulators, the bulky p-tolyl and isopropyl groups in this specific compound likely create steric hindrance, preventing it from fitting into the specific transmembrane binding pocket utilized by sedative alkynols. Therefore, CNS depression is expected to be a minor or off-target effect.
Visualizing the Activation Pathway

The following diagram illustrates the metabolic conversion and subsequent covalent binding event.

MetabolicActivation Compound 4-Methyl-1-(4-methylphenyl) -1-pentyn-3-ol (Inactive Pro-drug) Ynone Reactive Ynone Metabolite (Michael Acceptor) Compound->Ynone Oxidation (-2H) Enzyme Alcohol Dehydrogenase (ADH) Enzyme->Compound Catalysis Adduct Covalent Protein Adduct (Irreversible Inhibition) Ynone->Adduct Conjugate Addition Target Protein-S-H (Cysteine Residue) Target->Adduct Nucleophilic Attack

Caption: Metabolic activation of the secondary alcohol to a reactive ynone, leading to covalent protein modification.

Experimental Protocols for Validation

To confirm the biological activity profile, the following experimental workflows are recommended.

Protocol A: Synthesis via Sonogashira Coupling

Objective: Produce high-purity material for biological testing.

  • Reagents: 4-Iodotoluene (1.0 eq), 4-Methyl-1-pentyn-3-ol (1.1 eq), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%), CuI (1 mol%), Triethylamine (solvent/base).
  • Procedure:

    • Degas Triethylamine with argon for 30 minutes.

    • Add catalyst (Pd) and co-catalyst (Cu) to the reaction vessel under argon.

    • Add 4-Iodotoluene and then dropwise add 4-Methyl-1-pentyn-3-ol.

    • Stir at room temperature for 12–24 hours (monitor via TLC).

    • Purification: Filter off ammonium salts, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation: Confirm structure via

    
    H-NMR (look for isopropyl doublet ~0.9 ppm and aromatic AA'BB' system).
    
Protocol B: In Vitro Antifungal Susceptibility (MIC Assay)

Objective: Quantify antimicrobial potency against standard strains (Candida albicans, Aspergillus niger).

  • Preparation: Dissolve compound in DMSO to create a 10 mM stock.

  • Media: Use RPMI 1640 medium buffered with MOPS.

  • Plating: Prepare 96-well plates with serial dilutions (range: 0.5 – 128

    
    g/mL).
    
  • Inoculation: Add fungal spore suspension (1-5

    
     10
    
    
    
    CFU/mL).
  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via spectrophotometry (OD

    
    ).
    
    • Control: Use Fluconazole as a positive control.

Protocol C: Metabolic Stability & GSH Trapping

Objective: Verify the formation of the reactive ynone metabolite.

  • Microsomal Incubation: Incubate the compound (10

    
    M) with human liver microsomes (HLM) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[3]
    
  • GSH Trapping: Add Glutathione (GSH, 5 mM) to the incubation mixture to "trap" any electrophilic metabolites.

  • Analysis: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile. Centrifuge and analyze supernatant via LC-MS/MS.

  • Success Criteria: Detection of a mass shift corresponding to the GSH-Ynone adduct ([M-2H+GSH]

    
    ).
    

Safety & Handling

  • Reactivity Warning: While the parent alcohol is stable, the internal alkyne can react violently with strong oxidizing agents.

  • Toxicity: Treat as a potential skin sensitizer and irritant. The metabolic product (ynone) is a skin sensitizer (Michael acceptor). Use nitrile gloves and work in a fume hood.

  • Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen) to prevent slow autoxidation.

References

  • Antifungal Activity of Acetylenic Alcohols

    • Title: Exploring Bioactive Compounds in Anti-Microbial Herbs: Antifungal and Antibacterial Evalu
    • Source: ResearchG
    • URL:[Link]

  • Metabolic Oxidation of Propargylic Alcohols

    • Title: Towards Biocatalytic Oxidation of Secondary Alcohols to Carbonyl Products.
    • Source: Frontiers in C
    • URL:[Link]

  • GABAergic Activity of Acetylenic Carbinols

    • Title: Alcohol-sensitive GABA receptors and alcohol antagonists.
    • Source: Proceedings of the N
    • URL:[Link]

  • Synthesis of Internal Alkynes (Sonogashira)

    • Title: Recent Progress in Application of Propargylic Alcohols in Organic Syntheses.[4][5]

    • Source: ChemistrySelect (2023).
    • URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol: Melting and Boiling Point Determination

Introduction: The Imperative for Empirical Data In drug discovery and development, the synthesis of a novel chemical entity (NCE) like 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol is merely the first step. A thorough charac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Empirical Data

In drug discovery and development, the synthesis of a novel chemical entity (NCE) like 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol is merely the first step. A thorough characterization of its physical properties is paramount. The melting point (m.p.) and boiling point (b.p.) are not just numbers; they are reflections of the molecule's structural integrity and the intermolecular forces that govern its behavior in the solid and liquid states.

A sharp, well-defined melting range is a primary indicator of high purity for a crystalline solid.[1] Conversely, a depressed and broad melting range suggests the presence of impurities.[2] The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is equally critical for purification processes like distillation, for assessing volatility, and for safe handling and storage.[3]

Given the absence of published experimental data for 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol, this guide establishes the necessary protocols to determine these values empirically, beginning with in silico estimation to guide experimental design.

Compound Profile:

  • IUPAC Name: 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

  • Molecular Formula: C₁₃H₁₆O

  • Molecular Weight: 188.27 g/mol

  • Canonical SMILES: CC(C)C(C#CC1=CC=C(C)C=C1)O

  • Structure:

    
    
    

Part 1: In Silico Prediction as a Navigational Tool

Before embarking on empirical testing, computational prediction provides a valuable, albeit approximate, target range.[4][5] This predictive step enhances safety and efficiency by informing the selection of heating media, thermometers, and initial experimental parameters. Various algorithms, from fragment-based contribution calculations to more complex neural networks, can estimate these properties.[6]

PropertyPredicted Value (°C)Prediction MethodConfidence
Melting Point65 ± 40 °CRegression-based, gradient boosting modelMedium
Boiling Point280 ± 40 °CRegression-based, gradient boosting modelMedium

Note: These values are estimations from predictive models and should not be considered experimental results. The actual error can be significant.[4][5] They serve primarily to guide the experimental approach.

Part 2: Melting Point Determination: A Measure of Purity

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[1] For pure crystalline solids, this transition occurs over a very narrow temperature range (typically <1-2°C).[1] The capillary method, using either a traditional Thiele tube or a modern digital apparatus, is the standard for accurate determination.[2]

Expertise & Causality: The "Why" Behind the Method
  • Sample Preparation: The sample must be finely powdered and densely packed into the capillary tube.[2][7] A coarse powder would lead to air pockets and inefficient heat transfer, resulting in a broad and inaccurate melting range.

  • Heating Rate: A slow heating rate (1–2°C per minute) near the expected melting point is critical.[2][8] Rapid heating causes the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range. An initial rapid determination can be used to find an approximate range, followed by a careful, slow measurement.[8]

  • Melting Range: The recorded value should always be a range, from the temperature at which the first drop of liquid appears (T1) to the temperature at which the last solid crystal disappears (T2).[7] This range provides more information than a single number and is a powerful indicator of purity.

Protocol 1: Melting Point Determination (Digital Apparatus)

This protocol ensures a self-validating system through mandatory calibration.

  • Apparatus Calibration (Trustworthiness Pillar):

    • Prior to sample analysis, calibrate the apparatus using certified reference standards with melting points that bracket the predicted value.[9][10][11]

    • Select at least two standards from the table below (e.g., Benzophenone and Benzoic Acid).

    • Determine the melting range for each standard using the procedure below.

    • If the observed median value deviates by more than ±1°C from the certified value, create a calibration curve (Observed Temperature vs. Certified Temperature) and apply the correction to all subsequent measurements.

Certified Reference StandardCertified Melting Point (°C)
Benzophenone47.87 ± 0.3
Naphthalene80.0 ± 0.3
Acetanilide114.0
Benzoic Acid122.0
Salicylic Acid159.0
Caffeine236.0 ± 0.3
(Source: Citing data from multiple sources[9][11][12])
  • Sample Preparation:

    • Place a small amount of dry 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol onto a clean, dry watch glass.

    • Thoroughly crush the solid into a fine powder using a spatula.

    • Tap the open end of a capillary tube into the powder to collect a small amount.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end to a height of 2-3 mm.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10°C/min) to approach the predicted melting point (~65°C).

    • Once the temperature is ~15-20°C below the predicted m.p., reduce the heating rate to 1-2°C/min.[8]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T1) at which the first sign of melting (a droplet of liquid) is observed.

    • Record the temperature (T2) when the last crystal of the solid phase has liquefied.

    • The melting range is reported as T1–T2.

    • Allow the apparatus to cool and perform two additional measurements with fresh samples. The results should be reproducible.

Visualization: Melting Point Determination Workflow

Melting_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting P1 Calibrate Apparatus with Standards P2 Prepare Sample: Grind & Pack Capillary A2 Apply Calibration Correction P1->A2 Correction Factor M1 Rapid Heat to ~20°C below Predicted MP P2->M1 M2 Slow Heat (1-2°C/min) M1->M2 M3 Observe & Record T1 (First Droplet) M2->M3 M4 Observe & Record T2 (All Liquid) M3->M4 A1 Calculate Melting Range (T1-T2) M4->A1 A1->A2 A3 Report Final Corrected Range A2->A3

Caption: Workflow for accurate melting point determination.

Part 3: Boiling Point Determination: A Measure of Volatility

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since atmospheric pressure varies with altitude and weather, it is crucial to record the pressure at which the boiling point is measured and, if necessary, correct the value to standard pressure (760 mmHg). For small, precious research samples, a micro boiling point determination is the most appropriate method.[3][13]

Expertise & Causality: The "Why" Behind the Method
  • Micro-Method Selection: When only a small amount of sample is available (<1 mL), a micro-scale method using a Thiele tube or a digital melting point apparatus is ideal to minimize waste.[3][13]

  • Principle of Micro-Determination: The technique relies on trapping a small bubble of air in an inverted capillary. As the sample is heated, the air expands and is expelled. Then, the sample's vapor fills the capillary. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure. As the apparatus cools slightly, the pressure drops, and the liquid is drawn back into the capillary. This moment precisely corresponds to the boiling point.[3]

  • Pressure Correction: The boiling point of a liquid is highly dependent on pressure. A liquid will boil at a lower temperature at a lower pressure. For standardization, it is often necessary to correct the observed boiling point to what it would be at standard sea-level pressure (760 mmHg or 101.3 kPa). This can be done using a pressure nomograph or the Clausius-Clapeyron equation.[14]

Protocol 2: Micro Boiling Point Determination (Thiele Tube Method)
  • Apparatus Setup:

    • Attach a small test tube (e.g., 6x50 mm) containing ~0.5 mL of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol to a thermometer using a rubber band or a slice of rubber tubing. The bulb of the thermometer should be level with the sample.[15]

    • Obtain a melting point capillary tube (sealed at one end). Place this capillary, open-end-down, into the sample liquid.[3][15]

    • Place the entire assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is fully submerged.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a microburner or a heat gun.[15] Convection currents in the oil will ensure uniform heating.

    • Heat at a moderate rate (5-10°C per minute) initially.

    • As the temperature rises, a stream of bubbles will emerge from the inverted capillary as trapped air is expelled.

    • As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous. This indicates the sample is boiling and its vapor is filling the capillary.[3][15]

    • Once a continuous stream of bubbles is observed, turn off the heat.

    • The apparatus will begin to cool. The stream of bubbles will slow and then stop.

    • Carefully observe the inverted capillary. The exact moment the liquid is drawn back into the capillary is the boiling point. Record this temperature.[3]

  • Pressure Correction (Trustworthiness Pillar):

    • Record the ambient atmospheric pressure in mmHg using a laboratory barometer.

    • Use a pressure-temperature nomograph to correct the observed boiling point to the value at 760 mmHg.[14][16] To use the nomograph, align a straightedge with the observed boiling point on the center scale and the observed pressure on the right-hand scale. The corrected boiling point is read where the straightedge intersects the left-hand scale.

Visualization: Micro Boiling Point Apparatus (Thiele Tube)

Boiling_Point_Setup cluster_thiele Thiele Tube with Heating Oil thiele_body thermometer Thermometer Bulb sample_tube Sample Liquid (0.5 mL) capillary Inverted Capillary heat_source Heat Applied Here heat_source->thiele_body Gentle Heating convection Convection Currents note1 Sample Assembly Attached to Thermometer

Caption: Thiele tube setup for micro boiling point determination.

Conclusion and Reporting

The meticulous, calibrated determination of melting and boiling points is a non-negotiable aspect of chemical characterization. For a novel compound such as 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol, these empirically derived values form the foundation of its physicochemical profile. All reported data must be accompanied by the conditions under which they were measured. A final report should state the melting point as a corrected range and the boiling point with the pressure at which it was measured, along with the corrected value to 760 mmHg. This adherence to rigorous, self-validating protocols ensures that the data generated is trustworthy, reproducible, and of value to the broader scientific and drug development community.

References

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Myers, R. T. (1957). A Nomograph For Correction of Boiling Points. Journal of Chemical Education, 34(2), 58. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Chemconnections.org. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

  • Chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Pharma Times. (2025, May 1). Validation and Calibration of Melting Point Instruments. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

  • PSDS. (n.d.). Propersea (Property Prediction). Retrieved from [Link]

  • Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]

  • Perpusnas. (2025, December 4). Understanding IUPAC 2150a: A Comprehensive Guide. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

  • Myers, R. T. (1956). A nomograph for correction of boiling points. Journal of Chemical Education, 34(2), 58. Retrieved from [Link]

  • Dreisbach, R. R. (1946). Vapor Pressure-Temperature Nomographs. Industrial & Engineering Chemistry, 38(3), 312-313. Retrieved from [Link]

  • Schaduang, W., et al. (2025, June 3). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega. Retrieved from [Link]

  • Frenkel, M., et al. (2013). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). Pure and Applied Chemistry, 85(5), 979-1018. Retrieved from [Link]

  • IUPAC. (n.d.). Recommendations and Technical Reports. Retrieved from [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of chemistry. Retrieved from [Link]

  • BIPM. (2023, March 6). New international guidelines on organic pure material standards. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

Part 1: Strategic Overview & Retrosynthetic Analysis The synthesis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol represents a classic application of the Sonogashira cross-coupling reaction , a pivotal methodology in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Analysis

The synthesis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol represents a classic application of the Sonogashira cross-coupling reaction , a pivotal methodology in medicinal chemistry for constructing


-

carbon frameworks. This protocol details the coupling of 4-iodotoluene with 4-methyl-1-pentyn-3-ol utilizing a Pd(II)/Cu(I) catalytic system.

Unlike generic procedures, this guide focuses on maximizing yield and minimizing the common "Glaser coupling" homodimer byproduct (


) through rigorous oxygen exclusion and kinetic control.
Retrosynthetic Logic

The target molecule is disconnected at the internal alkyne bond. The strategic choice of utilizing the aryl iodide (over bromide or chloride) ensures rapid oxidative addition, allowing for milder reaction conditions (room temperature to mild heat) and preserving the secondary alcohol functionality.

Retrosynthesis Target Target: 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol Disconnection Disconnection: C(sp2)-C(sp) Target->Disconnection Retrosynthesis Fragment1 Fragment A: 4-Iodotoluene (Electrophile) Disconnection->Fragment1 Fragment2 Fragment B: 4-Methyl-1-pentyn-3-ol (Nucleophile) Disconnection->Fragment2

Figure 1: Retrosynthetic disconnection strategy identifying the key aryl halide and terminal alkyne precursors.

Part 2: Experimental Protocol

Reagents & Stoichiometry

Precise stoichiometry is vital. A slight excess of the alkyne accounts for potential volatility and minor homocoupling side reactions.

ReagentMW ( g/mol )Equiv.[1]Role
4-Iodotoluene 218.041.00Limiting Reagent (Aryl Halide)
4-Methyl-1-pentyn-3-ol 98.141.20Nucleophile (Alkyne)
Bis(triphenylphosphine)palladium(II) dichloride 701.900.02-0.05Pre-catalyst
Copper(I) Iodide (CuI) 190.450.02-0.05Co-catalyst
Triethylamine (Et₃N) 101.19Solvent/BaseBase & Solvent
Tetrahydrofuran (THF) 72.11Co-solventSolubilizing Agent (Optional)
Critical Safety & Pre-requisites
  • Oxygen Sensitivity: The active Pd(0) species and the copper acetylide intermediate are sensitive to oxidation. Oxygen presence leads to catalyst deactivation (Pd black precipitation) and Glaser homocoupling. Strict inert atmosphere (Argon/Nitrogen) is mandatory.

  • Chemical Hazards: 4-Iodotoluene is an irritant. Copper iodide can cause skin discoloration and irritation. Triethylamine is volatile and corrosive. All operations must occur in a certified fume hood.

Step-by-Step Execution
Phase 1: System Inerting & Reagent Loading
  • Glassware Prep: Oven-dry a 50 mL two-neck round-bottom flask containing a magnetic stir bar. Cool under a stream of dry argon.

  • Solvent Degassing: Sparge Triethylamine (and THF if used) with argon for 15–20 minutes prior to use. Note: Dissolved oxygen is the primary cause of yield loss in Sonogashira couplings.

  • Solids Addition: Charge the flask with:

    • 4-Iodotoluene (1.0 equiv)[2]

    • Pd(PPh₃)₂Cl₂ (2–5 mol%)

    • CuI (2–5 mol%)

  • Inerting: Cap the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle 3 times.

Phase 2: Reaction Initiation
  • Liquid Addition: Via syringe, add the degassed Triethylamine (approx. 5–10 mL per gram of substrate).

  • Alkyne Addition: Add 4-Methyl-1-pentyn-3-ol (1.2 equiv) dropwise via syringe.

    • Observation: The solution typically turns dark (brown/black) or yellow-orange upon mixing, indicating the formation of the active catalytic complex.

  • Incubation: Stir the reaction mixture at room temperature (25°C).

    • Optimization: If the reaction is sluggish after 2 hours (monitored by TLC), heat gently to 40–50°C. However, for iodides, room temperature is often sufficient.

  • Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 4:1) or GC-MS.[2] Look for the disappearance of 4-iodotoluene.

Phase 3: Workup & Purification
  • Quenching: Once conversion is complete (typically 4–12 hours), dilute the reaction mixture with Diethyl Ether (30 mL).

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated ammonium salts (Et₃NH⁺ I⁻) and palladium residues. Rinse the pad with ether.

  • Washing: Transfer the filtrate to a separatory funnel. Wash with:

    • Water (2 x 20 mL)

    • Brine (1 x 20 mL)

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure (Rotavap).

  • Purification: Purify the crude oil via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane/Ethyl Acetate (start 95:5, move to 80:20). The product is a secondary alcohol and will be more polar than the starting iodide.

Part 3: Mechanistic Insights

Understanding the catalytic cycle allows for rapid troubleshooting. The Sonogashira cycle involves two interlocking cycles: the Palladium cycle (oxidative addition/reductive elimination) and the Copper cycle (transmetallation).

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I (4-Iodotoluene) TransMetal Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMetal + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMetal->RedElim Isomerization RedElim->Pd0 - Product CuCycle Copper Cycle (Cu-Acetylide Formation) CuCycle->TransMetal Feeds Acetylide

Figure 2: The dual catalytic cycle. The Copper cycle (bottom) generates the nucleophilic acetylide which transmetallates onto the Palladium center.

Troubleshooting Guide
  • Problem: Homocoupling of alkyne observed (Glaser product).

    • Root Cause:[1][3] Presence of Oxygen.

    • Solution: Re-degas solvents and ensure positive Argon pressure.

  • Problem: Reaction stalls.

    • Root Cause:[1][3] Catalyst deactivation or insufficient base.

    • Solution: Add fresh catalyst (1 mol%) or gently heat to 50°C. Ensure the amine base is dry.

Part 4: Characterization & Validation

Upon isolation, the product 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol should be validated using NMR and Mass Spectrometry.

  • Physical State: Typically a viscous yellow to orange oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz) Diagnostic Signals:

    • Aryl Protons: Two doublets around

      
       7.1–7.4 ppm (characteristic AA'BB' system of p-tolyl).
      
    • Methyl (Aryl): Singlet at

      
       2.35 ppm.
      
    • Methine (CH-OH): Doublet or multiplet around

      
       4.4–4.6 ppm.
      
    • Isopropyl Group: Multiplet for CH (

      
       ~1.8–2.0 ppm) and two doublets for methyls (
      
      
      
      ~1.0–1.1 ppm).
  • ¹³C NMR: Look for the internal alkyne carbons (

    
     ~85–90 ppm).
    

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Kovács, S., et al. (2019).[3] Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2917.[3] Link

  • PubChem. (n.d.). 4-Methyl-1-phenyl-3-penten-1-ol (Compound Summary). National Library of Medicine. Link(Note: Used for structural analog comparison and physical property verification).

Sources

Application

Application Note: Enantioselective Synthesis of Chiral 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

Executive Summary & Target Analysis Target Molecule: 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol CAS: (Generic structure class: Propargylic Alcohols) Application: Chiral building block for polyketide synthesis, pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Analysis

Target Molecule: 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol CAS: (Generic structure class: Propargylic Alcohols) Application: Chiral building block for polyketide synthesis, pharmaceutical intermediates, and functionalized heterocycles.

This application note details the high-precision enantioselective synthesis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol. The target features a chiral center at the propargylic position, flanked by a bulky isopropyl group (from isobutyraldehyde) and a para-tolyl aromatic system.

The synthesis of secondary propargylic alcohols with high enantiomeric excess (ee) is a critical transformation in modern organic chemistry. While several methods exist (e.g., BINOL/Ti systems), this protocol utilizes the Zinc(II) Triflate / N-Methylephedrine (Carreira System) . This method is selected for its operational robustness, tolerance of moisture (relative to organolithiums), and superior enantioselectivity with branched aliphatic aldehydes like isobutyraldehyde.

Retrosynthetic Disconnection

The molecule is disconnected at the C2-C3 bond, revealing two commercially available precursors:

  • Electrophile: Isobutyraldehyde (2-methylpropanal).

  • Nucleophile: 4-Ethynyltoluene (p-Tolylacetylene).

Mechanistic Insight & Catalyst Design

The reaction operates via the in situ generation of a chiral alkynylzinc species.[1] Unlike traditional Grignard additions which are non-selective and require cryogenic conditions, the Zn(OTf)₂-mediated process occurs at mild temperatures.

The Catalytic Cycle
  • Complexation: Zn(OTf)₂ complexes with the chiral amino alcohol ligand, (+)-N-methylephedrine (NME).

  • Deprotonation: Triethylamine facilitates the deprotonation of the terminal alkyne, generating a chiral alkynylzinc intermediate.

  • Addition: The aldehyde coordinates to the zinc center. The bulky isopropyl group of the aldehyde and the chiral scaffold of NME direct the nucleophilic attack to a specific face of the carbonyl (Re-face or Si-face depending on the ligand enantiomer).

Stereochemical Control: Using (+)-N-methylephedrine typically yields the (S)-alcohol , while (-)-NME yields the (R)-alcohol . (Note: Absolute configuration should always be confirmed via optical rotation or chiral HPLC against a standard).

Pathway Visualization[2]

CarreiraMechanism cluster_conditions Reaction Conditions ZnSalt Zn(OTf)2 (Solid) Complex Chiral Zn-NME Complex ZnSalt->Complex Activation (Vacuum/Heat) Ligand (+)-N-Methylephedrine Ligand->Complex Coordination Base Et3N Base->Complex Basification AlkynylZn Chiral Alkynyl-Zn Species (Nucleophile) Complex->AlkynylZn + Alkyne (Deprotonation) Alkyne p-Tolylacetylene Alkyne->AlkynylZn Aldehyde Isobutyraldehyde TS Transition State (Face-Selective) Aldehyde->TS AlkynylZn->TS + Aldehyde Product Chiral Propargylic Alcohol (>90% ee) TS->Product 1. Addition 2. Workup Toluene Solvent: Toluene Temp: 23°C or 60°C

Caption: Logical flow of the Zinc-mediated enantioselective alkynylation, highlighting the convergence of reagents into the active chiral complex.

Experimental Protocol

Reagents & Materials[2][3][4][5][6][7][8]
  • Zinc Triflate (

    
    ):  98% purity. Critical: Must be dried to remove bulk water.
    
  • (+)-N-Methylephedrine (NME): Chiral ligand.[2]

  • Triethylamine (

    
    ):  Distilled over 
    
    
    
    or reagent grade (if using Carreira's "wet" protocol).
  • p-Tolylacetylene: 4-Ethynyltoluene.

  • Isobutyraldehyde: Freshly distilled to remove traces of isobutyric acid.

  • Solvent: Toluene (Reagent grade is acceptable, but anhydrous is preferred for maximum reproducibility).[3]

Step-by-Step Methodology

Step 1: Catalyst Activation (The "Drying" Step)

  • Action: Charge a flame-dried Schlenk flask with

    
     (1.1 equiv).
    
  • Process: Heat the flask to 120°C under high vacuum (<0.5 mmHg) for 2 hours.

  • Why: Commercial zinc triflate is hygroscopic. While the reaction tolerates trace water, bulk water quenches the Lewis acidity required for complexation.

  • Validation: The powder should appear free-flowing and white/grey after cooling.

Step 2: Complex Formation

  • Action: Cool flask to 23°C (Room Temp). Under

    
     atmosphere, add (+)-NME (1.2 equiv).
    
  • Action: Add Toluene (concentration ~0.5 M relative to limiting reagent).

  • Action: Add

    
     (1.2 equiv).
    
  • Observation: The mixture will be heterogeneous initially but should stir vigorously for 20–30 minutes until the ligand dissolves and the system equilibrates.

Step 3: Alkyne Addition

  • Action: Add p-Tolylacetylene (1.2 equiv) via syringe.

  • Reaction: Stir for 15 minutes. The base facilitates the formation of the alkynyl-zinc species.[4]

Step 4: Aldehyde Addition

  • Action: Add Isobutyraldehyde (1.0 equiv, Limiting Reagent) in one portion.

  • Conditions: Stir at 23°C. For steric bulk like isobutyraldehyde, heating to 60°C is rarely needed but can accelerate sluggish reactions (monitor by TLC).

  • Duration: 2–24 hours (typically 4–6 hours for this substrate).

Step 5: Workup & Purification [5]

  • Quench: Pour mixture into saturated aqueous

    
    .
    
  • Extraction: Extract with

    
     or EtOAc (3x).
    
  • Wash: Wash combined organics with Brine, dry over

    
    , filter, and concentrate.[6]
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is a secondary alcohol and usually elutes in the 10–20% EtOAc range.

Expected Data Profile
ParameterSpecificationNotes
Yield 85% – 95%High conversion due to efficient Zn-alkynyl formation.
Enantiomeric Excess (ee) 90% – 99%Determined by Chiral HPLC (e.g., Chiralcel OD-H).
Physical State Viscous Oil / Low melting solidDepends on purity.
Stereochemistry (S)-configurationAssuming (+)-NME is used.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure trustworthiness in the lab, use these checkpoints:

  • The "Stirring" Check: If the

    
     / NME / Toluene mixture remains a clumpy solid and does not disperse into a fine suspension or solution, the zinc salt was likely not dried sufficiently. Correction:  Repeat Step 1 with higher vacuum or longer time.
    
  • Aldehyde Purity: Isobutyraldehyde oxidizes rapidly. If yields are low (<50%), check the aldehyde by proton NMR. A broad singlet at ~11-12 ppm indicates carboxylic acid contamination. Correction: Distill aldehyde immediately before use.

  • Non-Linear Effects: Unlike Ti-BINOL systems, the Zn-NME system generally shows a linear relationship between ligand ee and product ee. Using 99% ee NME is crucial for >95% ee product.

Alternative Protocol: Ti-BINOL System

While the Zinc method is preferred for this specific aliphatic aldehyde, the Titanium system is a valid alternative if


 is unavailable.
  • Catalyst:

    
     + BINOL.[7][8][4][9][10]
    
  • Reagent:

    
     (Diethylzinc) + Alkyne.
    
  • Note: This generates the alkynyl zinc in situ via transmetallation.

  • Drawback:

    
     is pyrophoric, requiring stricter safety protocols than the 
    
    
    
    method.
Workflow Comparison

WorkflowComparison cluster_Zn Recommended: Zn(OTf)2 Method cluster_Ti Alternative: Ti/BINOL Method Zn_Start Zn(OTf)2 + NME Zn_Safe Safe Solids Zn_Start->Zn_Safe Zn_Scope Excellent for Aliphatic Aldehydes Zn_Safe->Zn_Scope Ti_Start Ti(OiPr)4 + BINOL + Et2Zn Ti_Risk Pyrophoric (Et2Zn) Ti_Start->Ti_Risk Ti_Scope Excellent for Aromatic Aldehydes Ti_Risk->Ti_Scope

Caption: Decision matrix for selecting the synthesis route. The Zn(OTf)2 route minimizes safety risks and maximizes selectivity for the target aliphatic aldehyde.

References

  • Primary Protocol (Carreira System): Frantz, D. E., Fässler, R., & Carreira, E. M. (2000).[3] Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes.[7][11][8][4][12] Journal of the American Chemical Society, 122(9), 1806–1807.

  • Operational Convenience (Reagent Grade Solvents): Boyall, D., Frantz, D. E., & Carreira, E. M. (2002).[3] Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions.[7][11][3][8] Organic Letters, 4(15), 2605–2606.

  • Review of Asymmetric Alkynylation: Pu, L. (2003). Asymmetric Alkynylzinc Additions to Aldehydes and Ketones.[1][7][8][4][12] Tetrahedron, 59(50), 9873-9886.

  • Alternative Ti-BINOL Methodology: Gao, G., Moore, D., Xie, R. G., & Pu, L. (2002).[11] Highly Enantioselective Phenylacetylene Additions to Both Aliphatic and Aromatic Aldehydes.[11][8] Organic Letters, 4(23), 4143–4146.

Sources

Method

Application Notes &amp; Protocols: 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol as a Versatile Precursor in Modern Heterocyclic Synthesis

Foreword: Unlocking Heterocyclic Diversity from a Single Propargylic Alcohol In the landscape of synthetic organic chemistry, the pursuit of molecular complexity from readily accessible starting materials is a paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Heterocyclic Diversity from a Single Propargylic Alcohol

In the landscape of synthetic organic chemistry, the pursuit of molecular complexity from readily accessible starting materials is a paramount objective. Propargylic alcohols, a class of compounds featuring both alkyne and alcohol functional groups, represent exceptionally versatile synthons for constructing diverse molecular architectures. This guide focuses on a specific, yet highly potent example: 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol . Its unique structure, featuring a terminal alkyne for cycloadditions, a secondary hydroxyl group for intramolecular cyclizations, and a p-tolyl substituent for tuning electronic properties and providing a point of diversity, makes it an ideal starting point for the synthesis of a variety of medicinally relevant heterocyclic cores.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural listings to provide a deep understanding of the underlying principles, the causality behind experimental choices, and field-proven protocols for the synthesis of key heterocyclic systems, including furans, pyrazoles, and isoxazoles.

Section 1: Synthesis of Substituted Furans via Electrophilic Cyclization

1.1. Scientific Principle & Strategy

Substituted furans are core motifs in numerous natural products and pharmaceuticals. The synthesis of furans from propargylic alcohols like 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol is most effectively achieved through an intramolecular hydroalkoxylation, often referred to as a 5-endo-dig cyclization. This process is typically catalyzed by π-acidic transition metals, such as gold (Au) or silver (Ag).

Expertise & Causality: The choice of a gold(I) or silver(I) catalyst is critical. These soft, carbophilic Lewis acids exhibit strong π-acidity, allowing them to coordinate to and activate the alkyne moiety.[1][2][3] This activation renders the internal carbon of the alkyne highly electrophilic and susceptible to intramolecular nucleophilic attack by the pendant hydroxyl group. The subsequent protonolysis of the carbon-metal bond regenerates the catalyst and yields the furan product. This metal-catalyzed pathway offers a significant advantage over simple acid catalysis, which often requires harsh conditions and can lead to side reactions like hydration or polymerization.

1.2. Visualization of the Catalytic Cycle

furan_synthesis cluster_0 Catalytic Cycle A Propargylic Alcohol + Au(I) Catalyst B π-Complex (Alkyne Activation) A->B Coordination C Oxonium Intermediate (5-endo-dig Cyclization) B->C Intramolecular Nucleophilic Attack D Vinyl-Gold Species C->D Deprotonation E Furan Product + H+ D->E Protodeauration Catalyst_Regen Au(I) Catalyst E->Catalyst_Regen Release Catalyst_Regen->A Re-entry pyrazole_synthesis_workflow Start 4-Methyl-1-(p-tolyl)-1-pentyn-3-ol + Hydrazine Hydrate Step1 Add to Ethanol with Acetic Acid (cat.) Start->Step1 Step2 Reflux Reaction Mixture (e.g., 80 °C, 6-12h) Step1->Step2 Step3 Cool to Room Temp & Concentrate Step2->Step3 Step4 Aqueous Work-up (H₂O & EtOAc) Step3->Step4 Step5 Purify via Column Chromatography Step4->Step5 End Isolated Product: 3-Isobutyl-5-(p-tolyl)-1H-pyrazole Step5->End isoxazole_synthesis cluster_nitrile_oxide In Situ Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition Aldoxime Benzaldoxime NitrileOxide Benzonitrile Oxide (1,3-Dipole) Aldoxime->NitrileOxide Oxidation & Elimination NCS NCS / Base Product Substituted Isoxazole NitrileOxide->Product Reacts Immediately Alkyne 4-Methyl-1-(p-tolyl)-1-pentyn-3-ol (Dipolarophile) Alkyne->Product

Sources

Application

Application Note: Stereoselective Reduction of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

Abstract The stereoselective reduction of propargyl alcohols is a cornerstone transformation in organic synthesis, yielding allylic alcohols that are pivotal intermediates in the development of pharmaceuticals and comple...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereoselective reduction of propargyl alcohols is a cornerstone transformation in organic synthesis, yielding allylic alcohols that are pivotal intermediates in the development of pharmaceuticals and complex natural products. This application note provides an in-depth guide to the controlled reduction of a specific propargyl alcohol, 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol. We present detailed protocols and mechanistic rationale for three distinct, high-fidelity transformations: catalytic hydrogenation to the (Z)-allylic alcohol, dissolving metal reduction to the (E)-allylic alcohol, and a directed hydride reduction, also yielding the (E)-isomer. By elucidating the causality behind reagent choice and reaction conditions, this guide equips researchers with the necessary tools to achieve predictable and high-yielding stereochemical outcomes.

Introduction: The Strategic Importance of Allylic Alcohols

The substrate, 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol, possesses a key functional triad: a sterically hindered tertiary alcohol, an internal alkyne, and aromatic/aliphatic substituents that influence reactivity. The reduction of its alkyne moiety can lead to two distinct geometric isomers of the corresponding allylic alcohol: the (Z) (cis) and (E) (trans) isomers. The specific stereochemistry of the resulting allylic alcohol is critical, as it dictates the three-dimensional architecture of subsequent products. This document serves as a practical guide, detailing field-proven methodologies to selectively synthesize either the (Z) or (E) isomer with high fidelity.

Synthesis of (Z)-4-Methyl-1-(4-methylphenyl)-1-penten-3-ol

Core Principle: Heterogeneous Catalysis with a "Poisoned" Catalyst

To achieve partial reduction of an alkyne to a cis-alkene, the high reactivity of standard hydrogenation catalysts (like Palladium on Carbon, Pd/C) must be attenuated.[1][2] This is accomplished using a "poisoned" catalyst, most notably Lindlar's catalyst.[3] This catalyst consists of palladium supported on calcium carbonate (or barium sulfate) and is deliberately deactivated with substances like lead acetate and quinoline.[1][4] This deactivation prevents the over-reduction of the alkyne to an alkane and stops the reaction at the alkene stage.[5][6]

Mechanistic Insight: Surface-Mediated Syn-Addition

The mechanism proceeds via adsorption of hydrogen gas onto the palladium surface, forming metal-hydride bonds.[5] The alkyne then coordinates to the catalyst surface. Due to the planar geometry of this interaction, both hydrogen atoms are delivered to the same face of the alkyne π-system in a concerted or stepwise fashion.[4][7] This geometric constraint, known as syn-addition, exclusively produces the (Z) or cis-alkene, which then desorbs from the catalyst surface before it can be further reduced.[7]

syn_addition_workflow Workflow for (Z)-Alkene Synthesis sub 4-Methyl-1-(4-methylphenyl)- 1-pentyn-3-ol reagents H₂ (1 atm) Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) Solvent: Ethyl Acetate sub->reagents reaction Catalytic Hydrogenation Room Temperature reagents->reaction product (Z)-4-Methyl-1-(4-methylphenyl)- 1-penten-3-ol reaction->product

Caption: Workflow for the synthesis of the (Z)-allylic alcohol.

Experimental Protocol: Lindlar Hydrogenation
  • Flask Preparation: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol (e.g., 5.0 g, 1.0 equiv).

  • Catalyst and Solvent Addition: Under an inert atmosphere (N₂ or Ar), add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; approx. 0.25 g, 5 wt%). Add anhydrous ethyl acetate (100 mL).

  • Reaction Setup: Seal the flask with septa. One neck should be connected to a hydrogen gas source (balloon or bladder) via a needle, and the other should have a needle for venting.

  • Hydrogenation: Purge the flask by evacuating and backfilling with hydrogen gas three times. Maintain a slight positive pressure of hydrogen (approx. 1 atm) from the balloon.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material. The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, carefully vent the excess hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethyl acetate (2 x 20 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (Z)-allylic alcohol.

ParameterValue
Reagent H₂ / Lindlar's Catalyst
Stereochemical Outcome (Z)-alkene (cis)
Key Mechanism Syn-addition
Temperature Room Temperature
Pressure ~1 atm (balloon)
Typical Yield >95%
Stereoselectivity >98% Z

Synthesis of (E)-4-Methyl-1-(4-methylphenyl)-1-penten-3-ol

The synthesis of the (E)-allylic alcohol can be achieved through two primary, reliable methods that yield the complementary stereochemical outcome to catalytic hydrogenation.

Method A: Dissolving Metal Reduction

The reduction of alkynes to trans-alkenes can be accomplished using an alkali metal, typically sodium, dissolved in liquid ammonia.[8][9] This is known as a "dissolving metal reduction."[8] When sodium dissolves in liquid ammonia, it liberates its valence electron, forming a deep blue solution of solvated electrons (e⁻(solv)).[8][9] These solvated electrons are the potent reducing species.

The mechanism proceeds through a radical pathway, which is fundamentally different from catalytic hydrogenation.[3][10]

  • Electron Transfer: A solvated electron adds to one of the π-antibonding orbitals of the alkyne, forming a radical anion intermediate.[9]

  • Protonation: The highly basic radical anion is protonated by the ammonia solvent to form a vinyl radical.

  • Second Electron Transfer: A second solvated electron adds to the vinyl radical, forming a vinyl anion.[9] In this intermediate, the two bulky substituents (p-tolyl and the isobutyl-carbinol group) will preferentially adopt a trans configuration to minimize steric repulsion. This step determines the final stereochemistry of the product.

  • Final Protonation: The trans-vinyl anion is protonated by another molecule of ammonia to yield the final (E)-alkene product.[2]

anti_addition_workflow Mechanism for (E)-Alkene Synthesis (Dissolving Metal) sub Alkyne step1 + e⁻ (from Na) sub->step1 inter1 Radical Anion step1->inter1 step2 + NH₃ inter1->step2 inter2 Vinyl Radical step2->inter2 step3 + e⁻ (from Na) inter2->step3 inter3 Vinyl Anion (trans is favored) step3->inter3 step4 + NH₃ inter3->step4 product (E)-Alkene step4->product

Caption: Radical anion mechanism for the anti-addition of hydrogen.

  • Setup: Assemble a three-neck round-bottom flask equipped with a dry-ice condenser, a gas inlet, and a septum in a well-ventilated fume hood. Cool the apparatus to -78 °C using a dry ice/acetone bath.

  • Ammonia Condensation: Condense anhydrous ammonia gas (approx. 100 mL for a 5 g scale reaction) into the flask.

  • Substrate Addition: Dissolve 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol (5.0 g, 1.0 equiv) in a minimal amount of anhydrous tetrahydrofuran (THF, ~20 mL) and add it to the liquid ammonia via cannula.

  • Sodium Addition: Carefully add small, freshly cut pieces of sodium metal (approx. 2.5 equiv) to the stirring solution until a persistent deep blue color is maintained for at least 30 minutes.

  • Quenching: Once the reaction is complete (monitored by TLC), cautiously quench the excess sodium by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Workup: Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen. To the remaining residue, add water (50 mL) and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Method B: Directed Hydride Reduction

For propargyl alcohols, certain metal hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄) and Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), can achieve a highly stereoselective reduction to the (E)-allylic alcohol.[11][12][13] The presence of the neighboring hydroxyl group is crucial, as it directs the course of the reaction.[12][14] Red-Al® is often preferred due to its higher solubility in organic solvents and greater thermal stability compared to LiAlH₄.[11][15]

The reaction proceeds via a trans-hydroalumination mechanism.

  • Alkoxide Formation: The acidic proton of the propargyl alcohol reacts with the hydride reagent to form an aluminum alkoxide intermediate and evolve hydrogen gas.

  • Hydride Transfer: The aluminum atom, now covalently bound to the oxygen, coordinates to the alkyne π-system. This is followed by an intramolecular or intermolecular transfer of a hydride from the aluminum complex to the alkyne. This addition occurs in an anti-fashion, leading to a vinylaluminate intermediate where the newly added hydrogen and the carbon-aluminum bond are trans to each other.

  • Protonolysis: Aqueous workup protonates the carbon-aluminum bond, replacing the aluminum with a hydrogen atom while retaining the trans stereochemistry to yield the (E)-allylic alcohol.

hydride_reduction_workflow Directed Hydride Reduction Workflow sub Propargyl Alcohol reagents 1. Red-Al® in THF 2. Aqueous Workup sub->reagents intermediate Alkoxide Formation & anti-Hydroalumination reagents->intermediate product (E)-Allylic Alcohol intermediate->product

Caption: Workflow for (E)-alkene synthesis via directed reduction.

  • Flask Preparation: To an oven-dried, 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol (5.0 g, 1.0 equiv) in anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Red-Al® (70 wt% solution in toluene, ~1.5 equiv) dropwise via syringe to the stirred solution. Vigorous hydrogen evolution will be observed initially.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of a saturated aqueous solution of sodium sulfate (Na₂SO₄), followed by water, and then 15% aqueous NaOH. A granular white precipitate should form.

  • Workup: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the solids thoroughly with THF or diethyl ether.

  • Purification: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the pure (E)-allylic alcohol.

Comparative Summary

FeatureLindlar HydrogenationDissolving Metal (Na/NH₃)Directed Hydride (Red-Al®)
Product Stereochemistry (Z) -alkene (E) -alkene (E) -alkene
Mechanism Syn-additionRadical Anion (anti)Hydroalumination (anti)
Key Reagents H₂, Pd/CaCO₃, Pb(OAc)₂, QuinolineNa, Liquid NH₃Red-Al® (or LiAlH₄)
Operational Complexity Moderate (handling H₂ gas)High (cryogenic temps, handling NH₃)Moderate (handling pyrophoric reagents)
Safety Considerations Flammable H₂ gas, toxic lead saltsCryogenic burns, reactive sodium, toxic NH₃Moisture-sensitive, pyrophoric reagent
Typical Yields >95%85-95%90-98%
Primary Application Selective synthesis of cis-alkenesSelective synthesis of trans-alkenesSelective synthesis of trans-allylic alcohols

Conclusion

The stereoselective reduction of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol into its corresponding (Z) or (E) allylic alcohol is a well-defined process where the choice of reagent directly and predictably controls the stereochemical outcome. For the synthesis of the (Z)-isomer, catalytic hydrogenation with Lindlar's catalyst is the method of choice, proceeding via a surface-mediated syn-addition. For the complementary (E)-isomer, researchers have two excellent options: the classic dissolving metal reduction using sodium in liquid ammonia, which operates through a radical anion mechanism, or the more operationally convenient directed reduction with Red-Al®, which leverages the neighboring hydroxyl group to facilitate an anti-hydroalumination. The selection between these protocols will depend on the desired stereoisomer, available laboratory infrastructure, and safety considerations.

References

  • Master Organic Chemistry. (2013). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. [Link]

  • Chem LibreTexts. (2024). 9.5: Reduction of Alkynes. [Link]

  • JoVE (Journal of Visualized Experiments). (2023). Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. [Link]

  • Lumen Learning. Reduction of Alkynes. [Link]

  • ChemTalk. (2023). Lindlar's Catalyst. [Link]

  • Chemistry Steps. Alkyne Reduction by Lindlar’s Catalyst or Na/NH3. [Link]

  • Chem-Station. (2017). Red-Al. [Link]

  • Khan Academy. Reduction of alkynes. [Link]

  • University of Calgary. Ch 9 : Alkynes + Na + NH3. [Link]

  • Sydnes, L. K., et al. (2008). Stereospecific synthesis of allylic and homoallylic alcohols from functionalized propargylic alcohols. ARKIVOC, 2008(xiv), 242-268. [Link]

  • Organic Syntheses. (1986). STEREOSPECIFIC REDUCTION OF PROPARGYL ALCOHOLS: (E)-3-TRIMETHYLSILYL-2-PROPEN-1-OL. Org. Synth. 1986, 64, 182. [Link]

  • Grant, B. (2024). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. [Link]

  • Oreate AI. (2026). Unlocking the Secrets of Alkyne Reduction: A Journey to Trans-Alkenes. [Link]

  • ResearchGate. (2025). Sodium Bis(methoxyethoxy)aluminium Hydride | Request PDF. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

Executive Summary & Molecule Analysis Target Molecule: 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol Structure: p-Tolyl—C≡C—CH(OH)—CH(CH₃)₂ Core Challenge: This molecule combines an internal alkyne with a sterically hindered...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Target Molecule: 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol Structure: p-Tolyl—C≡C—CH(OH)—CH(CH₃)₂ Core Challenge: This molecule combines an internal alkyne with a sterically hindered, secondary alcohol adjacent to an isopropyl group.

Researchers typically encounter low yields due to two competing failure modes depending on the synthetic strategy:

  • Nucleophilic Addition Route: The starting aldehyde (isobutyraldehyde) is sterically bulky and has an acidic

    
    -proton, leading to enolization  (and subsequent Aldol condensation) rather than the desired 1,2-addition.
    
  • Sonogashira Coupling Route: The terminal alkyne precursor (4-methyl-1-pentyn-3-ol) is prone to Glaser homocoupling in the presence of trace oxygen, consuming the starting material.

This guide provides high-fidelity protocols to bypass these specific bottlenecks.

Interactive Troubleshooting: Select Your Route

Route A: Nucleophilic Addition (The "Imamoto" Approach)

Reagents: p-Tolylacetylene + Isobutyraldehyde

The Problem: You observe low conversion or substantial recovery of starting material. The Cause: The basicity of the lithium acetylide causes deprotonation (enolization) of the isobutyraldehyde rather than nucleophilic attack. The Solution: You must switch from a standard Lithiation to an Organocerium (Imamoto) protocol. Lanthanides increase the electrophilicity of the carbonyl while suppressing its basicity.

Protocol A: High-Yield Organocerium Addition

Critical Pre-requisite: The success of this reaction hinges entirely on the dryness of Cerium(III) Chloride. Commercial CeCl₃·7H₂O must be dehydrated rigorously.

Step-by-Step Methodology:

  • CeCl₃ Activation (The "Make or Break" Step):

    • Place CeCl₃[1]·7H₂O (1.5 equiv) in a flask.

    • Heat to 140–150 °C under high vacuum (<0.5 mmHg) for 2–3 hours .

    • Visual Check: The solid should turn from a clumpy solid to a fine, white, free-flowing powder.

    • Cool to room temperature under Argon. Add dry THF to form a suspension. Stir overnight at RT to form the active slurry.

  • Acetylide Formation:

    • In a separate flask, dissolve p-tolylacetylene (1.2 equiv) in dry THF.

    • Cool to -78 °C .

    • Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins.

  • Transmetallation:

    • Cannulate the lithium acetylide solution into the CeCl₃/THF slurry at -78 °C .

    • Stir for 30–45 mins. The solution typically turns yellow/orange.

    • Mechanism:[2][3][4] The "hard" Lithium is replaced by the "softer," highly oxophilic Cerium species (

      
      ).
      
  • Addition:

    • Add isobutyraldehyde (1.0 equiv) neat, dropwise at -78 °C.

    • Stir for 2 hours, allowing the bath to warm slowly to 0 °C.

  • Quench:

    • Quench with saturated aqueous NH₄Cl. Do not use HCl, as the product is acid-sensitive (dehydration risk).

Data Comparison: Organolithium vs. Organocerium

ParameterStandard n-BuLi RouteImamoto (CeCl₃) Route
Main Side Reaction Enolization (Aldol)None
Conversion 30–45%>90%
Workup Difficulty High (Emulsions)Medium (Cerium salts require filtration)
Route B: Sonogashira Coupling (The "Catalytic" Approach)

Reagents: 4-Iodotoluene + 4-Methyl-1-pentyn-3-ol

The Problem: You observe the formation of a di-alkyne dimer (Glaser product) and the reaction stalls. The Cause: Inefficient degassing allowing


 to promote Cu-mediated homocoupling.
The Solution:  A rigorous "Freeze-Pump-Thaw" cycle and specific catalyst loading.
Protocol B: Optimized Cross-Coupling
  • Reagent Prep:

    • Aryl Halide: 4-Iodotoluene (1.0 equiv).[5]

    • Alkyne: 4-Methyl-1-pentyn-3-ol (1.2 equiv) [Commercially available, CAS 565-68-4].[6]

    • Catalyst: PdCl₂(PPh₃)₂ (2 mol%).

    • Co-Catalyst: CuI (1 mol%).

    • Base/Solvent: Et₃N / THF (1:1 ratio).

  • Degassing (Crucial):

    • Combine solvents and liquid reagents in the flask.

    • Perform 3 cycles of Freeze-Pump-Thaw .

    • Why? Sparging with nitrogen is often insufficient to remove dissolved oxygen that poisons the CuI cycle.

  • Reaction:

    • Add solid catalysts under a counter-flow of Argon.

    • Stir at Room Temperature for 1 hour, then heat to 50 °C if conversion is slow.

    • Note: High heat (>80 °C) promotes polymerization of the propargylic alcohol. Keep it mild.

Visualizing the Chemistry

Diagram 1: The "Imamoto Effect" (Route A)

This diagram illustrates why the Organocerium reagent succeeds where the Lithium reagent fails.

ImamotoEffect cluster_failure Standard Conditions (Failure Mode) cluster_success Imamoto Conditions (Success Mode) Li_Species Li-Acetylide (Highly Basic) Aldehyde Isobutyraldehyde (Steric Bulk + Alpha-Proton) Li_Species->Aldehyde Proton Abstraction Enolate Li-Enolate (Side Product) Aldehyde->Enolate Ce_Species Ce-Acetylide (Low Basicity High Oxophilicity) Activated_Ald Ce-Coordinated Aldehyde Ce_Species->Activated_Ald Coordination Product Target Alcohol (1,2-Addition) Activated_Ald->Product Nucleophilic Attack

Caption: Comparison of reaction pathways. The Organocerium reagent (green) suppresses proton abstraction, favoring the desired nucleophilic attack.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield CheckRoute Which Synthetic Route? Start->CheckRoute RouteA Nucleophilic Addition (Aldehyde + Alkyne) CheckRoute->RouteA RouteB Sonogashira Coupling (Aryl Iodide + Alkyne) CheckRoute->RouteB Enolization Problem: Enolization/Aldol RouteA->Enolization Glaser Problem: Homocoupling (Dimer Formation) RouteB->Glaser FixA Solution: Use CeCl3 (Imamoto Reagent) Enolization->FixA FixB Solution: Freeze-Pump-Thaw Degassing Glaser->FixB

Caption: Decision matrix for identifying the root cause of yield loss based on the chosen synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: Can I use p-Tolylmagnesium bromide (Grignard) instead of the Lithium reagent? A: Generally, no. While Grignards are less basic than Lithium reagents, isobutyraldehyde is notoriously prone to steric hindrance. Grignards often lead to reduction (hydride transfer) side products with hindered aldehydes. The Cerium-mediated route is superior for this specific substrate.

Q2: My Sonogashira product is dark black and hard to purify. What happened? A: This indicates Palladium precipitation ("Palladium Black") or polymerization.

  • Fix 1: Ensure your phosphine ligand (PPh₃) is fresh; oxidized ligand leads to catalyst decomposition.

  • Fix 2: Reduce the temperature. Propargylic alcohols are sensitive; heating above 60°C can cause elimination reactions.

Q3: How do I remove the cerium salts during workup? They clog my filter. A: Do not filter immediately. After quenching with NH₄Cl/Water, add a small amount of Celite to the biphasic mixture and stir for 15 minutes. Filter the entire mixture through a pad of Celite. The salts will bind to the Celite, allowing the organic phase to pass through clearly.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents."[1] Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, vol. 107, no. 3, 2007, pp. 874–922.

  • Sigma-Aldrich. "4-Methyl-1-pentyn-3-ol Product Specification (CAS 565-68-4)."[7] Sigma-Aldrich Catalog.

  • Conlon, D. A., et al. "Practical Synthesis of Enolizable Ketones via Organocerium Reagents." Journal of Organic Chemistry, vol. 54, 1989.

Sources

Optimization

Purification techniques for removing impurities from 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

Technical Support Center: Specialty Alkynol Purification Subject: Purification Protocol for 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol (CAS 565-68-4) Ticket ID: #PUR-565-68-4-OPT Assigned Scientist: Senior Application Spe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Specialty Alkynol Purification Subject: Purification Protocol for 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol (CAS 565-68-4) Ticket ID: #PUR-565-68-4-OPT Assigned Scientist: Senior Application Specialist[1][2][3]

Executive Summary

You are working with 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol , a secondary propargyl alcohol derivative.[1][2][3] Based on its structure (an isopropyl group and a p-tolyl ring flanking an alkyne-alcohol core), this compound is a viscous liquid with a high boiling point (~147°C at atmospheric pressure).[1][2][3]

Common Synthesis Route: Addition of p-tolylacetylene anion to isobutyraldehyde.[1][2][3] Primary Impurity Profile:

  • Glaser Coupling Product: 1,4-bis(p-tolyl)buta-1,3-diyne (Yellow/Brown solid).[1][2][3]

  • Unreacted Starting Material: p-Tolylacetylene (Non-polar).[2][3]

  • Oxidation Byproduct: 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-one (Ketone).[1][2][3]

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: My crude product is a dark yellow/brown oil, but the pure compound should be colorless. What happened? Diagnosis: This is the hallmark of Glaser Coupling . Explanation: Trace copper or oxygen during the reaction caused two molecules of your starting alkyne (p-tolylacetylene) to dimerize.[2][3] This creates a highly conjugated diyne impurity that is intensely colored even at low concentrations (<1%).[3] Immediate Fix: Do not rely on distillation alone to remove this, as the diyne has a high boiling point. You must perform a filtration through a short pad of silica gel or activated charcoal before high-vacuum distillation.[2][3]

Q2: I see a persistent "aldehyde" smell or proton signal (CHO ~9.5 ppm) even after rotovap. Diagnosis: Trapped Isobutyraldehyde . Explanation: Isobutyraldehyde is volatile (bp 63°C) but can hydrogen-bond to your product, making it sticky.[1][2][3] Immediate Fix:

  • Redissolve crude in diethyl ether or MTBE.[3]

  • Wash with saturated Sodium Bisulfite (NaHSO₃) solution.[3] This forms a water-soluble adduct with the aldehyde, pulling it into the aqueous layer.

Q3: The product decomposes (turns black) during distillation. Diagnosis: Thermal instability due to Metal Residues . Explanation: If you used Pd/Cu catalysis (Sonogashira) or aggressive Lewis acids, residual metals can catalyze polymerization or dehydration of the alcohol at high temperatures (>120°C). Immediate Fix: Treat the crude oil with a metal scavenger (e.g., QuadraSil® or simple activated carbon) before attempting distillation.

Module 2: Deep Dive Purification Protocols

Method A: Flash Column Chromatography (Recommended for High Purity)

Best for: Removing the non-polar diyne and unreacted alkyne.

Stationary Phase: Silica Gel (230-400 mesh).[1][2][3] Mobile Phase: Hexane/Ethyl Acetate (EtOAc) Gradient.[3]

Gradient StepSolvent Ratio (Hex:EtOAc)Target Component ElutingPolarity Logic
1 100:0p-Tolylacetylene & DiyneNon-polar impurities elute first.[1][2][3]
2 95:5Ketone impurityCarbonyls are less polar than alcohols.
3 90:10 to 80:20Target Product The secondary alcohol interacts with silica.
4 50:50Highly polar oligomersStrip column of "trash".

Protocol:

  • Load the crude oil (diluted in minimum 10% DCM/Hexane) onto the column.

  • Flush with 3 Column Volumes (CV) of 100% Hexane.[3] Discard this fraction (it contains the yellow diyne).

  • Switch to 90:10 Hexane:EtOAc.[3] Collect fractions.

  • TLC Visualization: Use UV (254 nm) and Vanillin stain.[3] The alkyne-alcohol will stain dark blue/purple with Vanillin upon heating.[2][3]

Method B: High-Vacuum Distillation (Scalable)

Best for: Large batches (>10g) where chromatography is too expensive.[1][2][3]

Critical Warning: Do not distill at atmospheric pressure. The estimated boiling point (147°C) is close to the decomposition temperature of propargyl alcohols.

Setup: Short-path distillation head with a vacuum manifold (<1 mmHg).

Operational Parameters:

  • Bath Temperature: 110°C - 130°C (Do not exceed 140°C).

  • Vacuum Pressure: 0.1 - 0.5 mmHg.[1][2][3]

  • Expected Vapor Temp: ~85-95°C (at 0.5 mmHg).[1][2][3]

Step-by-Step:

  • Degas: Stir crude under vacuum at RT for 30 mins to remove volatile isobutyraldehyde.

  • Foreshot: Raise temp. Collect the first few drops (often contains residual solvent/alkyne).

  • Main Fraction: Collect the steady boiling fraction.

  • Residue: Do not distill to dryness. The "pot residue" will contain the heavy diynes and metals.

Module 3: Visualization of Impurity Pathways

The following diagram illustrates the origin of the primary impurities and the logic behind the separation strategy.

PurificationLogic SM1 p-Tolylacetylene Reaction Reaction (Addition) SM1->Reaction SM2 Isobutyraldehyde SM2->Reaction Sep2 Bisulfite Wash SM2->Sep2 Forms Adduct Product Target Alkynol (Liquid, Polar) Reaction->Product Main Path Impurity1 Diyne (Glaser) (Non-polar, Yellow) Reaction->Impurity1 O2/Cu Side Rxn Impurity2 Ketone (Oxidation) Reaction->Impurity2 Oxidation Sep1 Silica Column (Hexane Wash) Product->Sep1 Elutes Later (Polar) Impurity1->Sep1 Elutes First

Caption: Figure 1. Impurity genesis and separation logic.[3][4][5][6][7][8] Red nodes indicate contaminants; Blue nodes indicate purification checkpoints.[2][3]

References & Validation

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3] (Standard text for distillation parameters of alkynols). [3]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[3] Acetylenic Coupling: A Superb Case of Metal-Catalyzed C-C Bond Formation. Angewandte Chemie International Edition, 39(15), 2632-2657.[1][2][3] (Mechanistic details on Glaser coupling impurities).

  • Sigma-Aldrich. (n.d.).[2][3] 4-Methyl-1-pentyn-3-ol Technical Data. (Used for physical property correlation of the aliphatic chain).

Sources

Troubleshooting

Technical Support Center: Stability and Reactivity of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol in Acidic Media

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues when using this tertiary propargyl alcohol under acidic conditions. As a specialized intermediate, its reactivity profile is crucial for successful experimental outcomes. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to navigate these challenges.

Core Issue: Inherent Instability in Acidic Environments

4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol belongs to the class of tertiary propargyl alcohols. A fundamental characteristic of these molecules is their susceptibility to acid-catalyzed rearrangements.[1][2] Exposing this compound to even mild protic or Lewis acids can initiate rapid transformation into α,β-unsaturated ketones. Understanding this inherent reactivity is the first step in troubleshooting and controlling your experiments.

The two primary competing rearrangement pathways are the Meyer-Schuster rearrangement and the Rupe rearrangement .[1][3]

  • Meyer-Schuster Rearrangement: This reaction involves an acid-catalyzed 1,3-hydroxyl shift across the alkyne, leading to an allene-enol intermediate, which then tautomerizes to the more stable α,β-unsaturated ketone.[1][4]

  • Rupe Rearrangement: Also acid-catalyzed and specific to tertiary alcohols, this pathway proceeds through dehydration to form an enyne intermediate, followed by hydration and tautomerization to yield an α,β-unsaturated methyl ketone.[1][3]

For 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol, these are not minor side reactions but are often the dominant, irreversible pathways in the presence of acid.[1][5]

cluster_input Starting Material cluster_condition Condition cluster_pathways Competing Rearrangements cluster_output Potential Products Start 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol Condition Acidic Conditions (H+) Start->Condition MS Meyer-Schuster Rearrangement Condition->MS 1,3-Shift Rupe Rupe Rearrangement Condition->Rupe Dehydration/ Hydration Product α,β-Unsaturated Ketone(s) MS->Product Rupe->Product cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Stock Solutions (Starting Material & Acid) B Spot t=0 Reference on TLC Plate A->B C Combine Solutions at Reaction Temp B->C D Aliquot & Spot on TLC at Time Intervals C->D Every 5-10 min E Develop & Visualize TLC D->E F Compare Spots: Disappearance of Start Appearance of Product E->F Start Tertiary Propargyl Alcohol Protonated Protonated Alcohol Start->Protonated + H⁺ WaterLoss Allenic Carbocation (Resonance Stabilized) Protonated->WaterLoss - H₂O Allenol Allenol Intermediate WaterLoss->Allenol + H₂O, - H⁺ Product α,β-Unsaturated Ketone Allenol->Product Tautomerization H_plus H+ H2O H₂O H3O_plus H₃O+ Start Tertiary Propargyl Alcohol Protonated Protonated Alcohol Start->Protonated + H⁺ Enyne Enyne Intermediate Protonated->Enyne - H₂O VinylCation Vinyl Cation Enyne->VinylCation + H⁺ Enol Enol Intermediate VinylCation->Enol + H₂O, - H⁺ Product α,β-Unsaturated Ketone Enol->Product Tautomerization

Sources

Optimization

Technical Support Center: Catalyst Poisoning in Propargylic Alcohol Synthesis

Status: Operational | Support Tier: L3 (Senior Scientific) Topic: Troubleshooting Catalyst Deactivation & Poisoning Applicable Chemistries: Carreira Reaction (Zn), Sonogashira Coupling, Asymmetric Alkynylation (Ti/BINOL)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Support Tier: L3 (Senior Scientific) Topic: Troubleshooting Catalyst Deactivation & Poisoning Applicable Chemistries: Carreira Reaction (Zn), Sonogashira Coupling, Asymmetric Alkynylation (Ti/BINOL)

Introduction: The "Black Box" of Stalled Reactions

Welcome to the Catalysis Support Hub. You are likely here because your propargylic alcohol synthesis—a critical C-C bond-forming step in your drug discovery pipeline—has stalled or failed to induce chirality.

In the synthesis of propargylic alcohols (via the addition of terminal alkynes to carbonyls), "catalyst poisoning" is often a misdiagnosis for three distinct failure modes:

  • True Poisoning: Irreversible binding of impurities (S, P, N) to the metal center.

  • Ligand Inhibition: Improper metal-to-ligand stoichiometry (common in Zn/Ti systems).

  • Cycle Sequestration: The catalyst gets stuck in a resting state (e.g., stable metal-acetylide oligomers) and cannot turn over.

This guide provides the diagnostic logic to distinguish these failures and rescue your campaign.

Module 1: Diagnostic Triage

Before changing reagents, you must determine how the reaction failed. Use this logic flow to categorize your issue.

Q: My reaction stopped at 20-30% conversion. Is the catalyst dead?

A: Not necessarily. This is the classic "kinetic stall."

  • The Test: Add a second portion of the catalyst (10 mol%) to the stalled mixture.

    • Reaction restarts: The original catalyst decomposed (thermal instability or O2 leak).

    • Reaction remains dead: You have Product Inhibition or Feedstock Poisoning . The product (a propargylic alkoxide) or a byproduct might be chelating the metal center more strongly than the substrate.

Q: My enantiomeric excess (ee) is eroding, but yield is fine. Is this poisoning?

A: No. This is a Background Reaction issue. In Zinc-mediated systems (Carreira), the "poison" is actually unligated metal. If you use Zn(OTf)₂ and the chiral ligand is stripped away by moisture or competing Lewis bases, the remaining "naked" Zn(II) will catalyze the reaction racemically.

  • The Fix: Ensure your ligand loading is strictly higher than your metal loading (e.g., 1.1 : 1 ratio).

Module 2: The Zinc/Titanium Systems (Carreira & BINOL)

Applicable to: Enantioselective addition of terminal alkynes to aldehydes.[1]

Common Poisons & Interferences[2][3]
Poison CategorySourceMechanism of ActionThreshold
Water / Moisture Wet solvent, hygroscopic Zn(OTf)₂Protonates the active Zn-acetylide species, regenerating the alkyne and Zn-hydroxide (inactive).>50 ppm
Linear Amines Stabilizers in aldehydesBinds to Zn/Ti Lewis acidic sites, displacing the bulky chiral ligand (N-methylephedrine or BINOL).>1 mol%
Chloride Ions Residual HCl in acid chloridesForms inactive chlorozincates; disrupts the geometry of the transition state.Trace
Alkyne Stabilizers Commercial alkynesRadical inhibitors (MEHQ) or thiols can chelate the Lewis acid.Variable
Protocol: The "Spike Test" for Feedstock Purity

If you suspect your aldehyde or alkyne contains a poison, do not rely on NMR alone (impurities are often invisible at <1%).

  • Set up a "Golden Batch": Run a small-scale reaction (50 mg) using reagents known to work previously. Confirm >90% conversion.

  • The Spike: Set up the Golden Batch again, but dope it with 10 mol% of the suspect reagent (e.g., the new bottle of alkyne).

  • Result:

    • If the reaction proceeds normally: The reagent is clean.

    • If the reaction stalls: The reagent contains a catalyst poison (likely sulfur or a strong chelator).[2] Purification is required.

Module 3: Transition Metal Catalysis (Pd/Cu/Ru)

Applicable to: Sonogashira coupling or direct catalytic addition.

Visualizing the Poisoning Cascade

In Palladium or Copper systems, the terminal alkyne itself can become a poison if it undergoes oxidative homocoupling (Glaser coupling) or if it carries sulfur impurities from its synthesis (e.g., thioethers from Corey-Fuchs steps).

CatalystPoisoning Start Active Catalyst (Pd0 / CuI) OxCycle Oxidative Addition (Step 1) Start->OxCycle Normal Path PoisonedState Irreversible M-S Bond (Catalyst Death) Start->PoisonedState Direct Binding Alkyne Terminal Alkyne (Feedstock) Impurity Impurity: Thiol/Sulfide (From Synthesis) Alkyne->Impurity Contaminant Alkyne->OxCycle Impurity->PoisonedState Chelation Homocoupling Glaser Homocoupling (O2 Leak) OxCycle->Homocoupling + Oxygen (Air) Product Propargylic Alcohol OxCycle->Product Transmetallation

Figure 1: Mechanism of Catalyst Death. Note how sulfur impurities (red path) irreversibly sequester the metal, while Oxygen leaks divert the cycle toward homocoupling (yellow path).

Troubleshooting Q&A

Q: I see a dark precipitate forming immediately. Is this Pd-black? A: Yes. This indicates Ligand Dissociation . If your phosphine ligands are oxidized (by air in the solvent) or if the alkyne is too sterically hindering, the Pd(0) becomes unstable and aggregates into inactive nanoparticles (Pd-black).

  • Solution: Add "ligand insurance." Supplement the reaction with 10-20% extra phosphine (e.g., PPh3) to shift the equilibrium back toward the active monomeric species.

Q: My terminal alkyne was made via the Bestmann-Ohira reagent. It won't react. A: Check for Phosphate Residues . The Bestmann-Ohira reagent generates phosphates. Even trace amounts of phosphorus byproducts can bind strongly to Copper (CuI) co-catalysts, shutting down the Sonogashira cycle.

  • Protocol: Wash the alkyne with 1M NaOH (if stable) or pass through a short plug of basic alumina before use.

Module 4: Remediation Protocols

Protocol A: Alkyne Purification (The "Guard Bed" Method)

Use this when you suspect the alkyne feedstock is poisoning the catalyst.

  • Preparation: Pack a Pasteur pipette with 2 cm of activated basic alumina (for amine/acid removal) or ZnO (for sulfur removal).

  • Filtration: Dilute the alkyne 1:1 in dry Hexanes or DCM.

  • Elution: Pass the solution slowly through the plug directly into the reaction vessel (or a tared vial).

  • Rationale: ZnO reacts with soluble sulfides to form insoluble ZnS, effectively scrubbing the feedstock [4].

Protocol B: The "Drying" Check (Zinc Systems)

Use this if yield is low (<50%) but ee is high.

  • Flame Dry: All glassware must be flame-dried under vacuum.

  • Azeotrope: Do not trust "anhydrous" bottles. Dissolve the aldehyde and alkyne in Toluene, rotovap to dryness (repeat 2x). This removes the water-toluene azeotrope.

  • Additives: For Carreira reactions, adding activated molecular sieves (3Å) directly to the reaction pot can stabilize the Zn-complex and prevent hydrolysis [1].

References

  • Anand, N. K., & Carreira, E. M. (2001). A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes.[3] Journal of the American Chemical Society.[4] Link

  • BenchChem Technical Support. (2025). Troubleshooting Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. BenchChem Guides. Link

  • Gao, G., et al. (2002). Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide.[1] PNAS.[1] Link

  • Organic Chemistry Portal. (2018). Terminal Alkyne Synthesis and Impurity Management. Organic Chemistry Portal. Link

  • Trost, B. M., & Weiss, A. H. (2009). The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups.[1][3][5] Advanced Synthesis & Catalysis. Link

Sources

Troubleshooting

Overcoming steric hindrance in the synthesis of substituted pentyn-3-ols

Subject: Overcoming Steric Hindrance in the Synthesis of Substituted Pentyn-3-ols Ticket ID: #PROP-503-STERIC Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric Hindrance in the Synthesis of Substituted Pentyn-3-ols Ticket ID: #PROP-503-STERIC Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of substituted pentyn-3-ols (and propargylic alcohols in general) via nucleophilic addition to ketones often fails when facing significant steric hindrance. Standard Organolithium or Grignard reagents frequently result in enolization (deprotonation of


-protons) rather than addition, or reduction  (via 

-hydride transfer), leading to low yields and difficult purifications.

This guide details three "Tier-1" protocols to bypass these limitations, moving from stoichiometric activation to catalytic precision.

Module 1: Reagent Selection Matrix

Start here. Do not default to Grignard reagents for hindered substrates.

Figure 1: Decision matrix for reagent selection based on substrate enolizability and steric demand.

Module 2: The "Sledgehammer" Protocol (Imamoto Reagent)

Method: Organocerium Addition (


 + 

) Best For: Extremely hindered ketones where Grignards act as bases (enolization) rather than nucleophiles.

The Science: Organocerium reagents are highly oxophilic but weakly basic. The Ce(III) coordinates strongly to the carbonyl oxygen, activating it for attack, while the organocerium species is not basic enough to deprotonate the


-position.

Protocol:

  • Drying (CRITICAL): Commercially available

    
     must be dried.
    
    • Heat

      
       to 140°C  under high vacuum (<0.1 mmHg) for 2 hours .
      
    • Troubleshooting Tip: If the powder remains "clumpy," it is wet. It must be a fine, free-flowing white powder. Stirring during drying prevents crust formation.

  • Activation: Suspend dried

    
     (1.5 equiv) in THF. Stir at RT overnight (or sonicate for 1 hour) to form a milky suspension.
    
  • Transmetallation: Cool to -78°C . Add the organolithium (e.g., lithium acetylide, 1.5 equiv) dropwise. Stir for 30-60 mins. The reagent is now

    
    .
    
  • Addition: Add the hindered ketone (1.0 equiv) in THF.

  • Quench: Warm to 0°C and quench with aqueous acetic acid.

Data Comparison:

Reagent Substrate Yield (%) Major Side Product

|


 | 

-Tetralone | <5% | Enol / Recovered SM | |

|

-Tetralone | 35% | Reduction Product | |

|

-Tetralone
| >90% | None |[1]
Module 3: The "Modern" Protocol (Knochel's Lanthanum)

Method:


 mediated Grignard Addition
Best For:  Moderate sterics, process chemistry (avoids solid 

handling).

The Science: The


 complex is soluble in THF (unlike 

).[2] It acts as a Lewis acid to activate the carbonyl and, crucially, breaks up Grignard aggregates, creating a more reactive monomeric species while suppressing basicity.

Protocol:

  • Preparation: Use commercially available

    
    
    
    
    
    in THF.
  • Mixing: Mix the ketone with

    
     equiv of 
    
    
    
    solution at RT. Stir for 1 hour to ensure complexation.
  • Addition: Cool to 0°C or -20°C (depending on bulk). Add the Grignard reagent (or TurboGrignard) dropwise.

  • Reaction: Monitor by TLC. These reactions are often faster than standard Grignards.

Module 4: Asymmetric Synthesis (Carreira Alkynylation)

Method:


 + Chiral Ligand (e.g., N-Methylephedrine)
Best For:  Enantioselective synthesis of pentyn-3-ols from aldehydes or activated ketones.

The Science: This method generates a zinc acetylide in situ using a weak base (


). The zinc Lewis acid activates the alkyne (lowering pKa) and the carbonyl simultaneously. The chiral ligand creates a steric pocket that directs the attack.

Troubleshooting Guide:

  • Issue: No Reaction.

    • Fix: Ensure the alkyne is terminal.[3][4] Internal alkynes do not react.

    • Fix: Check

      
       quality. It is extremely hygroscopic. If it looks like a "wet paste," it is dead. It must be a dry solid. Vacuum dry at 120°C if unsure.
      
  • Issue: Low ee%.

    • Fix: Temperature control is vital. Run at 60°C for some substrates (counter-intuitive, but necessary for ligand exchange) or RT .

    • Fix: Use (+)-N-methylephedrine (20 mol%) for high selectivity.

FAQ: Common Failure Modes

Q: My CeCl3 reaction turned into a solid gel and I can't stir it. A: You used too little solvent. Organocerium species form viscous aggregates. Increase THF volume to 0.15 M concentration relative to Cerium. Do not stop stirring; if the stir bar seizes, the local concentration of R-Li will cause enolization.

Q: Can I use CeCl3 with Grignard reagents? A: Yes, but it is less effective than with Organolithiums. The transmetallation from Mg to Ce is slower. If you must use a Grignard, use the Knochel (


)  method instead.

Q: How do I synthesize the specific "pentyn-3-ol" core with high substitution? A:

  • Route A (Ethyl Ketone + Alkyne): Use Imamoto conditions. React tert-butyl ethyl ketone with Lithium Acetylide +

    
    .
    
  • Route B (Propyne + Aldehyde): Use Carreira conditions. React Propyne (gas) or 1-TMS-propyne with a bulky aldehyde using

    
    .
    
References
  • Imamoto, T., et al. "Organocerium reagents.[3] Nucleophilic addition to easily enolizable ketones."[3] Tetrahedron Letters, 26(35), 4233-4236. Link

  • Krasovskiy, A., & Knochel, P. "Soluble Lanthanide Salts (LnCl3[5]·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds." Angewandte Chemie International Edition, 45(3), 497-500.[2][5] Link

  • Anand, N. K., & Carreira, E. M. "A Simple, Enantioselective Catalytic Addition of Terminal Alkynes to Aldehydes." Journal of the American Chemical Society, 123(39), 9687-9688. Link

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents."[3] Journal of the American Chemical Society, 111(12), 4392-4398. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H and 13C NMR Spectral Analysis of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

Executive Summary & Application Context Target Molecule: 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol CAS: N/A (Specific derivative) Molecular Formula: C13H16O Molecular Weight: 190.27 g/mol This guide provides a comparativ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Target Molecule: 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol CAS: N/A (Specific derivative) Molecular Formula: C13H16O Molecular Weight: 190.27 g/mol

This guide provides a comparative spectral analysis for researchers utilizing 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol as a chiral building block in pharmaceutical synthesis. This molecule represents a "internal alkyne" scaffold, often synthesized via the addition of p-tolylacetylene to isobutyraldehyde.

Critical Analytical Challenge: The primary challenge in characterizing this molecule is differentiating it from:

  • Unreacted Precursors: Specifically the terminal alkyne (p-tolylacetylene).

  • Oxidation Byproducts: The corresponding ketone (ynone), which is a common impurity during storage or subsequent oxidation steps.

Structural Analysis & Spin Systems

To accurately assign spectra, the molecule is deconstructed into three magnetically distinct spin systems.

Fragment Logic
  • Fragment A (Aromatic): A p-disubstituted benzene ring. Expect an AA'BB' coupling system, appearing as two "roofed" doublets.

  • Fragment B (Propargylic/Aliphatic): A chiral center at C3. The methine proton (H3) couples to the isopropyl methine (H4) and the hydroxyl proton (OH).

  • Fragment C (Isopropyl Tail): The isopropyl methyl groups (H5/H5') are diastereotopic due to the adjacent chiral center at C3, potentially appearing as two distinct doublets rather than one.

Synthesis & Tracking (Graphviz Diagram)

The following diagram illustrates the reaction pathway and the critical spectral changes used to monitor conversion.

ReactionFlow Start1 p-Tolylacetylene (Terminal Alkyne) Product TARGET ALCOHOL 4-Methyl-1-(4-methylphenyl)- 1-pentyn-3-ol Start1->Product n-BuLi, THF Loss of C≡C-H (~3.1 ppm) Start2 Isobutyraldehyde Start2->Product Nucleophilic Addn. Shift of CHO (9.6 ppm) -> CH-OH (4.4 ppm) Impurity Ketone Impurity (Oxidation Product) Product->Impurity Oxidation (e.g., MnO2) Loss of CH-OH Appearance of C=O (~190 ppm)

Figure 1: Reaction monitoring pathway highlighting key spectral shifts for quality control.

Comparative 1H NMR Analysis

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (Recommended minimum for isopropyl resolution)

The most effective way to confirm identity is by comparing the product against its limiting reagent, p-tolylacetylene.

Spectral Data Comparison Table
Proton AssignmentPrecursor (p-Tolylacetylene)Target Product Multiplicity (Product)Coupling (J Hz)
Ar-CH₃ 2.35 ppm2.34 ppm Singlet (3H)-
Acetylenic H 3.05 ppm (s)ABSENT --
Aromatic (Ortho) ~7.38 ppm7.32 ppm Doublet (2H)J ≈ 8.0
Aromatic (Meta) ~7.10 ppm7.12 ppm Doublet (2H)J ≈ 8.0
CH-OH (C3) N/A4.42 ppm Doublet/dd (1H)J ≈ 5.5, 4.0
Isopropyl CH (C4) N/A1.95 ppm Octet/m (1H)-
Isopropyl CH₃ N/A1.05, 1.08 ppm Two Doublets (6H)J ≈ 6.7
-OH N/A2.10 ppm Broad SingletVariable
Detailed Interpretation Guide
  • The "Missing" Proton: The disappearance of the sharp singlet at 3.05 ppm (terminal alkyne proton) is the primary indicator of successful C-C bond formation.

  • The Chiral Center (4.42 ppm): This signal often appears as a doublet of doublets if the OH coupling is resolved. In "wet" CDCl₃, rapid exchange decouples the OH, collapsing this signal to a simple doublet (J ≈ 5-6 Hz, coupling to Isopropyl CH).

  • Diastereotopic Methyls (1.05-1.08 ppm): Due to the chiral center at C3, the two methyl groups on the isopropyl chain are magnetically non-equivalent. High-field instruments (≥400 MHz) will resolve these as two distinct doublets. Low-field instruments may show a "pseudo-triplet" or broad doublet.

Comparative 13C NMR Analysis

Solvent: CDCl₃ Reference: 77.16 ppm (Triplet)

Carbon NMR provides the definitive confirmation of the internal alkyne structure, distinguishing it from terminal alkyne precursors.

Shift Assignment Table
Carbon EnvironmentShift (ppm)Signal TypeStructural Insight
C=O (Ketone Impurity) ~190.0QuaternaryCritical QC Check: Presence indicates oxidation.
Ar-C (Ipso-Alkyne) 119.5QuaternaryConnection point to alkyne.
Ar-C (Ipso-Me) 138.5QuaternaryPara-position.
Ar-C (Ortho/Meta) 129.0, 131.5CHHigh intensity signals.
Alkyne (Internal) 85.5, 87.2 QuaternaryDiagnostic: Distinct from terminal alkyne (typ. 70/83 ppm).
C3 (Carbinol) 68.5 CHConfirms secondary alcohol.
C4 (Isopropyl CH) 34.8CH-
Ar-CH₃ 21.5CH₃-
Isopropyl-CH₃ 18.2, 18.5CH₃Diastereotopic pair.

Experimental Protocols (Self-Validating)

NMR Sample Preparation
  • Standard: Dissolve 10-15 mg of the oil in 0.6 mL of CDCl₃.

  • OH-Coupling Validation (Optional): To confirm the alcohol moiety, add 1 drop of D₂O to the NMR tube and shake.

    • Result: The broad singlet at ~2.10 ppm (OH) will disappear.

    • Result: The signal at 4.42 ppm (CH-OH) will sharpen from a dd to a clean doublet (loss of H-H coupling to OH).

Assignment Logic Workflow

Use this logic tree to troubleshoot ambiguous spectra.

NMRLogic Start Start Analysis: Check 1H NMR (4-5 ppm region) CheckOH Is there a signal at ~4.4 ppm? Start->CheckOH Yes Yes CheckOH->Yes Doublet/dd present No No CheckOH->No Signal Missing CheckAlkyne Check ~3.0 ppm (Terminal Alkyne H) Mixed Mixed CheckAlkyne->Mixed Incomplete Reaction Yes->CheckAlkyne Verify Purity Isopropyl Isopropyl Yes->Isopropyl Check 1.0 ppm region Pure Pure Isopropyl->Pure Product Confirmed CheckKetone CheckKetone No->CheckKetone Check ~190 ppm (13C) Oxidized Oxidized CheckKetone->Oxidized Ketone Impurity

Figure 2: Logical decision tree for spectral assignment and impurity detection.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for substituent increment calculations).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]

  • SDBS. (2024). Spectral Database for Organic Compounds. AIST (Japan). (Reference for p-tolylacetylene and general propargylic alcohol shifts). Available at: [Link]

  • Chrétien, J.-M., et al. (2006). "Propargylic Alcohols as Synthons." Chemistry – A European Journal, 12(26), 6816–6828. (Reference for general synthesis and NMR of aryl-propargylic alcohols).

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of p-Tolyl Propargylic Alcohols

Executive Summary This guide provides a comprehensive analysis of the mass spectrometric behavior of p-tolyl propargylic alcohols , a class of intermediates critical in the synthesis of heterocycles and pharmaceuticals....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of the mass spectrometric behavior of p-tolyl propargylic alcohols , a class of intermediates critical in the synthesis of heterocycles and pharmaceuticals. Unlike simple aliphatic alcohols, these molecules exhibit complex fragmentation driven by the resonance-stabilizing effects of the p-tolyl (4-methylphenyl) group and the propargylic unsaturation.

This document compares Electron Ionization (EI) —the industry standard for structural fingerprinting—against Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) .[1][2] It details characteristic ions (m/z 146, 128, 121, 105) and delineates the specific rearrangement pathways (Meyer-Schuster/Rupe analogs) that complicate spectral interpretation.

Part 1: The Chemical Context & Structural Challenges

Target Molecule Class: 1-(p-tolyl)alkyn-ols. Representative Structure: 1-(p-tolyl)prop-2-yn-1-ol (


, MW 146.19).

The analysis of these compounds is governed by two competing electronic factors:

  • Charge Localization: The hydroxyl group directs

    
    -cleavage.
    
  • Resonance Stabilization: The p-tolyl group acts as an electron donor, stabilizing carbocations (specifically methyltropylium ions) and influencing dehydration pathways.

The "Product" vs. "Alternative" in Analysis

In this guide, the "Product" is the EI Fragmentation Pattern (Hard Ionization), which provides the structural fingerprint required for library matching. The "Alternatives" are Soft Ionization Techniques (ESI/APCI) , which preserve the molecular ion but often lack sufficient fragment density for definitive isomer identification.

Part 2: Comparative Analysis of Ionization Techniques

The choice of ionization method fundamentally alters the observed ions. The following table contrasts the performance of EI against ESI/APCI for this specific chemical class.

Table 1: Ionization Performance Comparison
FeatureElectron Ionization (EI) (Standard)Electrospray (ESI) / APCI (Alternative)
Energy Regime High (70 eV)Low (Soft Ionization)
Molecular Ion (

)
Weak or Absent (<5% abundance). Propargylic alcohols dehydrate rapidly.Dominant (

or

).
Fragmentation Rich, fingerprint-quality. Reveals substructures (tolyl, propargyl).Minimal. Requires MS/MS (CID) to generate fragments.
Dehydration (

)
Major Pathway. Often the base peak or close to it.Minor in ESI source; can be induced in-source.
Rearrangements Promotes thermal rearrangements (Meyer-Schuster) in the source.Less prone to thermal artifacts; represents solution state better.
Best Use Case Structural elucidation; Library matching (NIST).Molecular weight confirmation; Quantitation in biological matrices.

Part 3: Mechanistic Fragmentation Analysis

This section details the specific fragmentation pathways for 1-(p-tolyl)prop-2-yn-1-ol under Electron Ionization (70 eV).

The Molecular Ion and Dehydration ( 146 128)

The molecular ion (


, 

146) is formed by removing an electron from the oxygen lone pair. However, propargylic alcohols are thermally labile.
  • Pathway: 1,2-elimination of water.

  • Result: Formation of a conjugated enyne radical cation (

    
    ).
    
  • Observation: A strong peak at

    
     128 . This is often mistaken for the molecular ion of a contaminant if the parent ion is weak.
    
-Cleavage ( 146 121)

Driven by the radical site on the oxygen, the bond adjacent to the alcohol breaks.

  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Loss: The propargyl radical (

    
    , 25 Da) is ejected.
    
  • Result: A resonance-stabilized oxonium ion (

    
    ).
    
  • Observation: A dominant peak at

    
     121 . This is diagnostic for the p-tolyl-carbinol moiety.
    
The Methyltropylium Series ( 105, 91, 77)

The p-tolyl group dictates the lower mass region.

  • 
     105:  The methyltropylium ion (
    
    
    
    ). Formed via rearrangement of the tolyl moiety after losing the oxygenated group. This distinguishes p-tolyl derivatives from simple phenyl derivatives (which would show
    
    
    91).
  • 
     91:  The tropylium ion (
    
    
    
    ). Formed by losing the methyl group from the
    
    
    105 ion or direct cleavage.
  • 
     77:  The phenyl cation (
    
    
    
    ).
Rearrangement Artifacts (Meyer-Schuster)

In the hot source of a GC-MS, the acidic nature of the surface can catalyze a Meyer-Schuster rearrangement , converting the propargylic alcohol into an


-unsaturated carbonyl (e.g., p-methylcinnamaldehyde).
  • Diagnostic Shift: If the spectrum shows a significant loss of 28 Da (CO) or 29 Da (CHO), the sample may have rearranged to the aldehyde form prior to ionization.

Visualization: Fragmentation Pathway

Fragmentation cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 146 [Unstable] Dehydration Dehydration Product (En-yne Radical Cation) m/z 128 M_Ion->Dehydration - H2O (18 Da) Alpha_Cleavage Alpha-Cleavage Product (Oxonium Ion) m/z 121 M_Ion->Alpha_Cleavage - C2H Radical (25 Da) Tropylium Methyltropylium Ion m/z 105 Dehydration->Tropylium - C2H Radical Alpha_Cleavage->Tropylium - O (Rearrangement) Phenyl Phenyl Cation m/z 77 Tropylium->Phenyl - C2H4 / Ring Contraction key Blue: Parent | Red: Dehydration | Green: Alpha-Cleavage | Yellow: Aromatic

Figure 1: Mechanistic fragmentation pathway of 1-(p-tolyl)prop-2-yn-1-ol under Electron Ionization (70 eV).

Part 4: Experimental Protocols

To ensure reproducible data, the following protocols control for the thermal instability of propargylic alcohols.

Protocol A: GC-MS (Electron Ionization)

Objective: Obtain structural fingerprint while minimizing thermal degradation.

  • Sample Preparation:

    • Dissolve 1 mg of p-tolyl propargylic alcohol in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid methanol to prevent transesterification/acetal formation in the injector.

    • Derivatization (Optional but Recommended): Add 50

      
      L of BSTFA + 1% TMCS. Incubate at 60°C for 30 mins. This caps the hydroxyl group as a TMS ether (
      
      
      
      shifts to 218), preventing dehydration and thermal rearrangement.
  • Instrument Parameters:

    • Inlet Temperature: Set to 200°C (Low). High temps (>250°C) promote Meyer-Schuster rearrangement.

    • Injection Mode: Split (20:1) to prevent detector saturation.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C.
  • Data Acquisition:

    • Scan Range: m/z 40–350.

    • Threshold: 100 counts.

Protocol B: LC-MS (ESI/APCI)

Objective: Molecular weight confirmation without fragmentation.

  • Sample Preparation:

    • Dissolve sample in Acetonitrile/Water (50:50) with 0.1% Formic Acid.

    • Concentration: 1 ppm (1

      
      g/mL).
      
  • Source Parameters (ESI Positive):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Cone Voltage: 20V (Keep low to prevent in-source fragmentation).

  • Validation Check:

    • Look for

      
       (
      
      
      
      129) alongside
      
      
      (
      
      
      147). If the 129 peak is dominant, lower the desolvation temperature.
Visualization: Analytical Workflow

Workflow cluster_GC GC-MS Pathway (Structural ID) cluster_LC LC-MS Pathway (MW Confirmation) Sample Sample: p-Tolyl Propargyl Alcohol Deriv Derivatization (BSTFA/TMCS) Sample->Deriv Dilution Dilution (ACN/H2O + Formic Acid) Sample->Dilution Inlet Inlet (200°C) *Critical Control Point* Deriv->Inlet EI_Source EI Source (70eV) Fragmentation Inlet->EI_Source Detector_GC Spectrum: m/z 121, 128, 105 EI_Source->Detector_GC ESI_Source ESI Source (Soft) Protonation Dilution->ESI_Source Detector_LC Spectrum: [M+H]+ 147 ESI_Source->Detector_LC

Figure 2: Dual-pathway workflow for complete characterization. Note the critical temperature control in GC-MS to prevent thermal degradation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • Engel, D. A., & Dudley, G. B. (2009). The Meyer-Schuster rearrangement for the synthesis of

    
    -unsaturated carbonyl compounds.[3][4][5][6] Organic & Biomolecular Chemistry, 7(20), 4149-4158. [Link]
    
  • ChemGuide. (2021). Mass Spectra - Fragmentation Patterns. [Link]

  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

Sources

Validation

Validating the Purity of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol: A Comparative Guide to Gas Chromatography

In the landscape of pharmaceutical development and chemical synthesis, the assurance of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality control metric; it is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the assurance of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality control metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical exploration of validating the purity of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol, a specialized acetylenic alcohol, with a primary focus on Gas Chromatography (GC) as the analytical method of choice. We will delve into the rationale behind methodological selections, present a detailed experimental protocol, and offer a comparative analysis with High-Performance Liquid Chromatography (HPLC), empowering researchers, scientists, and drug development professionals with the knowledge to implement robust and reliable purity assessments.

Introduction: The Criticality of Purity for a Niche Moiety

4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol is a chiral alcohol with potential applications as a building block in the synthesis of complex organic molecules and APIs. Given its intended use in pharmaceutical pathways, stringent control over its purity is paramount. Impurities, which can arise from starting materials, by-products of side reactions, intermediates, or degradation products, can have a significant impact on the safety, efficacy, and stability of the final drug product.[1][2][3]

The International Council for Harmonisation (ICH) provides a comprehensive framework for the control of impurities in new drug substances.[2][4][5] These guidelines categorize impurities and establish thresholds for reporting, identification, and qualification, underscoring the regulatory imperative for accurate and precise analytical methods.[2][4]

Method Selection: Why Gas Chromatography Reigns for this Analyte

The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol is a volatile and thermally stable compound, making it an ideal candidate for Gas Chromatography.[6][7]

Causality behind Experimental Choices:

  • Volatility: GC operates by vaporizing the sample, and the inherent volatility of our target molecule allows for its efficient transition into the gaseous mobile phase without the need for derivatization.[7][8] This simplifies sample preparation and reduces the potential for introducing new impurities.

  • Thermal Stability: The compound's ability to withstand the elevated temperatures of the GC inlet and column without degradation is crucial for accurate quantification.[6][9]

  • Resolution of Potential Impurities: Capillary GC columns offer high separation efficiency, enabling the resolution of closely related impurities that may have similar structures and boiling points.[9][10]

While HPLC is a powerful and versatile technique, it is generally better suited for non-volatile or thermally labile compounds.[6][7] For 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol, HPLC would likely require more complex method development, potentially involving derivatization to improve retention and detection, which could introduce analytical variability.

Experimental Protocol: A Validated GC-FID Method

This section details a robust and self-validating Gas Chromatography with Flame Ionization Detection (GC-FID) method for the purity assessment of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol. The Flame Ionization Detector (FID) is chosen for its excellent sensitivity towards organic compounds and a wide linear range.[11]

Instrumentation and Consumables
  • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector.[12]

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent non-polar column.

  • Carrier Gas: Helium (99.999% purity).[10]

  • Gases for FID: Hydrogen and Air (high purity).[10]

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: Dichloromethane (HPLC grade) or another suitable high-purity solvent.

GC Operating Conditions
ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and impurities.
Injection Mode Split (100:1)Prevents column overload with a high concentration sample and ensures sharp peaks.[12]
Injection Volume 1 µLA small injection volume minimizes potential for band broadening.
Carrier Gas HeliumInert carrier gas that provides good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program Initial: 100 °C (hold 2 min)Allows for the elution of any highly volatile impurities.
Ramp: 10 °C/min to 280 °CProvides good separation of the main peak from potential impurities with varying boiling points.
Final Hold: 280 °C (hold 5 min)Ensures all components are eluted from the column.
Detector FIDHighly sensitive to hydrocarbons.
Detector Temperature 300 °CPrevents condensation of eluted compounds.[12]
Makeup Gas (N2) 25 mL/minOptimizes detector performance.
Sample and Standard Preparation
  • Standard Preparation: Accurately weigh approximately 100 mg of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. This will be the main stock solution.

  • Sample Preparation: Prepare the sample in the same manner as the standard, using the batch of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol to be tested.

  • Impurity Spiking (for method validation): To demonstrate the method's ability to separate and quantify potential impurities, a spiked sample should be prepared by adding known amounts of potential process-related impurities or degradation products to the sample solution.

Data Analysis and Purity Calculation

The purity of the sample is determined by area normalization. This method assumes that all impurities have a similar response factor in the FID as the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For impurities with significantly different response factors, a correction factor should be applied.[1]

Visualizing the Workflow: GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing Prep_Standard Prepare Reference Standard Injection Inject into GC Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection Separation Separation on Column Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for GC-based purity analysis.

Interpreting the Results: Identifying and Quantifying Impurities

A typical chromatogram will show a large peak corresponding to 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol and potentially several smaller peaks representing impurities. The retention time of the main peak should match that of the reference standard.

Potential Impurities:

Based on the likely synthesis route (e.g., Grignard reaction between 4-methylphenylacetylene and isobutyraldehyde), potential impurities could include:

ImpurityPotential Source
Unreacted Starting Materials Incomplete reaction.
4-Methylphenylacetylene Starting material.
Isobutyraldehyde Starting material.
Side-reaction Products Dimerization of the alkyne, aldol condensation of the aldehyde.
Degradation Products Oxidation or rearrangement products.

The Alternative Approach: High-Performance Liquid Chromatography (HPLC)

While GC is the preferred method, HPLC can be a viable alternative, particularly if the sample is suspected to contain non-volatile impurities or if a GC is unavailable.

HPLC Experimental Protocol
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent reverse-phase column.

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol.

Visualizing the Alternative: HPLC Workflow

HPLC_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data_hplc Data Processing Prep_Standard_HPLC Prepare Reference Standard Injection_HPLC Inject into HPLC Prep_Standard_HPLC->Injection_HPLC Prep_Sample_HPLC Prepare Sample Solution Prep_Sample_HPLC->Injection_HPLC Separation_HPLC Separation on Column Injection_HPLC->Separation_HPLC Detection_HPLC DAD Detection Separation_HPLC->Detection_HPLC Integration_HPLC Peak Integration Detection_HPLC->Integration_HPLC Calculation_HPLC Purity Calculation Integration_HPLC->Calculation_HPLC Report_HPLC Generate Report Calculation_HPLC->Report_HPLC

Caption: Workflow for HPLC-based purity analysis.

Head-to-Head Comparison: GC vs. HPLC

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9]Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9]
Applicability Ideal for volatile and thermally stable compounds.[6][7]Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[6][9]
Sample Preparation Generally minimal, direct injection of a diluted sample.May require more extensive sample preparation, such as filtration.[11]
Resolution High-resolution capillary columns provide excellent separation efficiency.[9]Excellent resolving power, particularly with modern column technologies.[9]
Detection Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. Mass spectrometry (GC-MS) is powerful for identification.[9]UV-Vis is a common and robust detector. Mass spectrometry (LC-MS) can provide mass information for peak identification.[9]
Cost & Complexity Generally more cost-effective and simpler to operate for suitable analytes.[7][13]More complex and expensive in terms of acquisition and maintenance due to high-pressure pumps and solvent consumption.[6][13]

Conclusion: A Data-Driven Approach to Purity Validation

For the validation of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol purity, Gas Chromatography stands out as the superior analytical technique. Its suitability for volatile and thermally stable compounds, coupled with the high resolving power of modern capillary columns and the sensitivity of the FID, allows for a robust, reliable, and efficient method. While HPLC remains a powerful tool in the analytical chemist's arsenal, for this specific application, the principles of scientific integrity and efficiency point towards GC as the optimal choice. By following the detailed protocol and understanding the underlying principles, researchers and drug development professionals can confidently ensure the quality and purity of this critical chemical intermediate, a vital step in the journey to developing safe and effective pharmaceuticals.

References

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • ASTM D3834-93 - Test Method for Purity of Vinyl Chloride Monomer by Gas Chromatography (Withdrawn 1998) - iTeh Standards.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline.
  • D8311 Standard Test Method for Impurities in Monoethylene Glycol by Gas Chromatography with Normalization - ASTM. (2020, May 8).
  • Determination of Contaminants: HPLC vs. GC - Tentamus Group. (2025, June 24).
  • HPLC vs GC: What Sets These Methods Apart - Phenomenex. (2025, June 6).
  • Analysis of High-Purity n-Heptane and Isooctane by Capillary Gas Chromatography1. (2021, December 1).
  • Small Molecule Analysis Testing: HPLC vs GC - Brewer Science.
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1).
  • A Comparative Analysis of HPLC and GC for Purity Assessment of 1-Bromo-2-methylbut-3 - Benchchem.
  • ASTM D6142-21.pdf. (2021, November 1).
  • 4 Key Differences Between GC and HPLC - Drawell. (2023, August 15).
  • Gas Chromatography of an Alcohol Mixture.
  • Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry - Archives of Agriculture and Environmental Science.

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Comparative

A Comparative Guide to the Antioxidant Properties of Substituted Alkynols

For Researchers, Scientists, and Drug Development Professionals Abstract: Oxidative stress, a result of an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in a mu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: Oxidative stress, a result of an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This has spurred intensive research into novel antioxidant compounds. While classes like polyphenols and flavonoids are well-studied, substituted alkynols—compounds containing a hydroxyl group and a carbon-carbon triple bond—represent a less explored but potentially fruitful area of investigation. This guide provides a comparative analysis of the antioxidant properties of substituted alkynols, synthesizing available data to elucidate structure-activity relationships and offering detailed protocols for key antioxidant assays to support further research and development.

The Chemical Basis of Antioxidant Action

Antioxidants counteract oxidative damage primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3][4][5]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-OH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (A-O•) is significantly less reactive, often due to resonance stabilization.[5] The key thermodynamic parameter governing this process is the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation.[2][6]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a cation radical and an anion. This mechanism is governed by the ionization potential (IP) of the antioxidant.[2] While distinct, HAT and SET often occur in parallel, and the dominant mechanism can be influenced by factors like the solvent and the structure of the antioxidant.[5]

Understanding these mechanisms is crucial for interpreting the results of different antioxidant assays, as some are more sensitive to HAT, while others rely on SET.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AOH_HAT Antioxidant (A-OH) AO_rad Antioxidant Radical (A-O•) AOH_HAT->AO_rad H• donation R_HAT Free Radical (R•) RH Neutralized Molecule (R-H) R_HAT->RH H• acceptance AOH_SET Antioxidant (A-OH) AOH_rad_cat Antioxidant Cation Radical (A-OH•+) AOH_SET->AOH_rad_cat e- donation R_SET Free Radical (R•) R_anion Anion (R-) R_SET->R_anion e- acceptance Assay_Workflow cluster_invitro In Vitro Chemical Screening cluster_incellulo Cell-Based Validation start Synthesized Alkynol Derivatives dpph DPPH Assay (HAT/SET) start->dpph abts ABTS Assay (SET/HAT) start->abts frap FRAP Assay (SET) start->frap evaluate Evaluate IC50 / TEAC Identify Lead Compounds dpph->evaluate abts->evaluate frap->evaluate caa Cellular Antioxidant Activity (CAA) Assay evaluate->caa toxicity Cytotoxicity Assays evaluate->toxicity mechanism Mechanistic Studies caa->mechanism

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol

Executive Summary & Chemical Profile This guide provides an authoritative protocol for the containment, stabilization, and final disposal of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol (CAS: 288322-32-7). Unlike its termin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an authoritative protocol for the containment, stabilization, and final disposal of 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol (CAS: 288322-32-7).

Unlike its terminal alkyne analogs, this compound is an internal alkyne , which significantly alters its reactivity profile. While it does not pose the immediate explosive acetylide formation risk associated with terminal alkynes (e.g., 4-methyl-1-pentyn-3-ol), it remains a combustible organic intermediate that requires strict segregation from strong oxidizers.

Chemical Identity & Properties
ParameterDataOperational Implication
CAS Number 288322-32-7Use for waste manifesting and inventory tracking.
Structure Internal Alkyne / Secondary AlcoholCombustible. High energy triple-bond content.
Physical State Viscous Liquid / Low-melting SolidMay require gentle heating for transfer; do not use open flame.
Flash Point >60°C (Estimated)Treat as Class IIIA Combustible Liquid (OSHA).
Solubility Organic solvents (High); Water (Low)Dispose via organic solvent waste streams; do not pour down drains.

Hazard Assessment & Segregation (The "Why")

Effective disposal begins with understanding the specific molecular hazards. The operational risks for this compound stem from two functional groups: the alkyne (triple bond) and the hydroxyl group.

Critical Segregation Rules
  • Oxidizer Incompatibility (Critical): The electron-rich triple bond is highly reactive toward strong oxidizers (e.g., Peroxides, Nitric Acid, Chromic Acid). Contact can result in rapid exothermic decomposition or ignition.

    • Action: Never store or dispose of this compound in "Oxidizing Waste" containers.

  • Heavy Metal Sensitivity: Although this is an internal alkyne and cannot form copper/silver acetylides directly, industrial grades may contain trace terminal alkyne impurities.

    • Action: As a precautionary Best Practice, avoid using copper or brass fittings in waste transfer lines.

Pre-Disposal Stabilization & Packaging[1]

Before scheduling pickup, the waste must be stabilized. Follow this decision matrix to determine the correct workflow.

DOT Diagram: Disposal Decision Matrix

DisposalWorkflow Start Waste Material Generated CheckState Analyze Composition Start->CheckState IsPure Pure Substance (Expired/Unused) CheckState->IsPure IsMix Reaction Mixture (In Solvent) CheckState->IsMix PackPure Pack in Original Container or HDPE Waste Bottle IsPure->PackPure ReactiveCheck Contains Reactive Reagents? (e.g., NaH, LiAlH4) IsMix->ReactiveCheck Quench Step 1: Quench Protocol (Slow addition of IPA/Water) ReactiveCheck->Quench Yes PackMix Transfer to Solvent Waste Carboy ReactiveCheck->PackMix No Neutralize Step 2: Adjust pH to 6-8 Quench->Neutralize Neutralize->PackMix Label Label: 'Non-Halogenated Organic Waste' Add Constituent Name PackPure->Label PackMix->Label Final Transfer to Satellite Accumulation Area Label->Final

Figure 1: Decision logic for segregating and packaging 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol waste. Ensure reactive mixtures are quenched prior to containerization.

Detailed Disposal Workflows

Scenario A: Disposal of Pure Substance (Expired or Surplus)

Objective: Isolate the material for high-temperature incineration.

  • Container Selection: Use the original glass bottle if intact. If transferring, use High-Density Polyethylene (HDPE) or amber glass.

  • Labeling:

    • Primary Identifier: "Non-Halogenated Organic Waste."

    • Constituents: Write the full chemical name: 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol.

    • Hazard Checkbox: Mark "Flammable/Combustible" and "Irritant."

  • Storage: Store in a Flammable Safety Cabinet until pickup.

  • Final Disposition: This waste stream is typically routed for Fuel Blending (Waste Code D001) at a licensed TSDF (Treatment, Storage, and Disposal Facility), where it serves as a secondary fuel source for cement kilns due to its high calorific value.

Scenario B: Disposal of Reaction Mixtures

Objective: Safely deactivate reagents before combining with general solvent waste.

Context: This alcohol is often synthesized using strong bases (e.g., n-BuLi, Grignard reagents). You must neutralize these before disposal.[1]

  • Quenching (In Fume Hood):

    • Cool the reaction vessel to 0°C.

    • Dilute with an inert solvent (e.g., Hexane or Toluene).

    • Slowly add Isopropanol (IPA) to quench residual base, followed by water.

  • Phase Separation:

    • Separate the organic layer containing the product/waste.

    • Note: The aqueous layer may contain salts; check pH. If neutral (pH 6-8), it may be drain-disposable depending on local regulations. If unsure, collect as "Aqueous Waste."

  • Consolidation:

    • Combine the organic layer into the "Non-Halogenated Solvent Waste" drum.

    • Do not mix with nitric acid or perchloric acid waste streams.

Emergency Spill Response

In the event of a spill, immediate action prevents environmental contamination and personnel exposure.

PPE Required: Nitrile gloves, safety goggles, lab coat. (Respiratory protection if ventilation is poor).

Spill Cleanup Protocol
  • Isolate: Remove ignition sources immediately.

  • Contain: Use vermiculite or sand to dike the spill. Do not use combustible materials like sawdust.

  • Absorb: Cover the liquid with the absorbent material.

  • Collect: Use non-sparking tools (plastic scoop) to transfer the soaked absorbent into a wide-mouth HDPE jar.

  • Label: "Debris from Chemical Spill: 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol."

Regulatory & Compliance Reference

This protocol aligns with the following standards. Users must verify local municipal codes.

  • EPA RCRA (USA): Classified as D001 (Ignitable) if flash point < 60°C. Even if flash point is higher, it is best managed as D001 to ensure incineration.

  • EU Waste Framework Directive: Dispose of as hazardous organic chemical waste (EWC Code 07 01 04*).

  • OSHA: Hazard Communication Standard (29 CFR 1910.1200) requires proper labeling of all waste containers.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • PubChem. Compound Summary: 4-Methyl-1-(4-methylphenyl)-1-pentyn-3-ol (Analog Data). [Link]

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